molecular formula C7H5F2NO B161619 3,5-Difluorobenzamide CAS No. 132980-99-5

3,5-Difluorobenzamide

Cat. No.: B161619
CAS No.: 132980-99-5
M. Wt: 157.12 g/mol
InChI Key: CGOIBYYWOVRGGV-UHFFFAOYSA-N
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Description

3,5-Difluorobenzamide is a useful research compound. Its molecular formula is C7H5F2NO and its molecular weight is 157.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOIBYYWOVRGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371696
Record name 3,5-Difluorobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132980-99-5
Record name 3,5-Difluorobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132980-99-5
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Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Difluorobenzamide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy for modulating molecular properties. The unique electronic characteristics of fluorine can profoundly influence a molecule's reactivity, conformation, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive technical overview of 3,5-Difluorobenzamide, a fluorinated aromatic amide with significant potential as a versatile building block in drug discovery and the development of advanced materials. As a Senior Application Scientist, this document is structured to deliver not only precise technical data but also actionable insights into its synthesis and potential applications, grounded in established scientific principles.

Physicochemical and Spectroscopic Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 132980-99-5[1]
Molecular Formula C₇H₅F₂NO[1]
Molecular Weight 157.12 g/mol [1]
Appearance White to off-white crystalline powderInferred from precursors
Melting Point 155-159 °C[1]
Boiling Point Not available
Solubility Limited data available. Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF.[2][3]
IR (KBr, cm⁻¹) Data available, characteristic peaks for N-H, C=O, and C-F bonds expected.[1]
Mass Spectrum Major fragments at m/z 157 (M+), 141, 113.[1]
¹H NMR Predicted: Aromatic protons would appear as a triplet and a multiplet. Amide protons would appear as a broad singlet.
¹³C NMR Predicted: Signals for the carbonyl carbon, aromatic carbons (with C-F coupling), and the carbon bearing the amide group.

Synthesis of this compound: Methodologies and Mechanistic Rationale

The synthesis of this compound can be approached from several precursors. Below, two robust and experimentally validated synthetic routes are detailed, along with the underlying chemical principles that govern these transformations.

Method 1: Hydrolysis of 3,5-Difluorobenzonitrile

This method, adapted from patent literature, provides a direct and efficient route to the target amide.[7]

Experimental Protocol:

  • Reaction Setup: In a 100 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a dropping funnel, add 20 g (0.144 mol) of 3,5-difluorobenzonitrile.

  • Acid Addition: Carefully add 90 mL of 96% concentrated sulfuric acid to the flask while stirring. The addition should be controlled to manage the exothermic reaction.

  • Heating: Heat the reaction mixture to a temperature of 110-120 °C and maintain this temperature with vigorous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice with stirring.

  • Precipitation and Filtration: The this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Drying: Dry the collected solid in a vacuum oven to obtain the final product.

Causality Behind Experimental Choices:

  • Concentrated Sulfuric Acid: Serves as both a reagent and a solvent. It protonates the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water (present in the concentrated acid).

  • Elevated Temperature: Provides the necessary activation energy for the hydrolysis of the highly stable nitrile group.

  • Iced Water Quenching: The reaction is quenched by pouring it onto ice to rapidly dissipate the heat of dilution of the concentrated sulfuric acid and to precipitate the organic product, which is less soluble in water.

Diagram of the Synthetic Workflow from 3,5-Difluorobenzonitrile:

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_workup Work-up cluster_product Final Product A 3,5-Difluorobenzonitrile B 1. 96% H₂SO₄ 2. 110-120 °C, 4h A->B Hydrolysis C 1. Quench with ice water 2. Filtration 3. Washing 4. Drying B->C Isolation D This compound C->D Purification

Caption: Workflow for the synthesis of this compound via nitrile hydrolysis.

Method 2: Amidation of 3,5-Difluorobenzoic Acid

This is a classic and versatile two-step method for the preparation of amides from carboxylic acids.

Step 1: Synthesis of 3,5-Difluorobenzoyl Chloride

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10 g (0.063 mol) of 3,5-difluorobenzoic acid in 20 mL of toluene.

  • Reagent Addition: Add thionyl chloride (1.5 equivalents, 11.3 g or 6.9 mL) dropwise to the suspension at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 100 °C) for 1-2 hours, or until the evolution of HCl and SO₂ gases ceases. The reaction mixture should become a clear solution.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride and toluene by distillation under reduced pressure. The crude 3,5-difluorobenzoyl chloride is obtained as an oil or low-melting solid and is typically used in the next step without further purification.

Step 2: Amination of 3,5-Difluorobenzoyl Chloride

Experimental Protocol:

  • Reaction Setup: In a separate flask, prepare a concentrated solution of aqueous ammonia (e.g., 28-30%).

  • Addition of Acid Chloride: Cool the ammonia solution in an ice bath. Slowly add the crude 3,5-difluorobenzoyl chloride from the previous step to the cold ammonia solution with vigorous stirring. A white precipitate of this compound will form immediately.

  • Stirring: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any ammonium chloride and excess ammonia.

  • Drying: Dry the product in a vacuum oven.

Causality Behind Experimental Choices:

  • Thionyl Chloride: A common and effective reagent for converting carboxylic acids to highly reactive acid chlorides. The byproducts (HCl and SO₂) are gaseous, which drives the reaction to completion.

  • Toluene: An inert solvent that facilitates the reaction and helps to control the temperature.

  • Aqueous Ammonia: Provides the nucleophilic amine to react with the electrophilic acid chloride. The reaction is typically fast and high-yielding.

  • Ice Bath: The amination reaction is highly exothermic. Cooling is essential to control the reaction rate and prevent potential side reactions.

Diagram of the Synthetic Workflow from 3,5-Difluorobenzoic Acid:

G cluster_start Starting Material cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amination cluster_product Final Product A 3,5-Difluorobenzoic Acid B Thionyl Chloride (SOCl₂) Toluene, Reflux A->B Reaction C 3,5-Difluorobenzoyl Chloride B->C Intermediate D Conc. Aqueous Ammonia (NH₄OH) Ice Bath C->D Reaction E This compound D->E Isolation & Purification

Caption: Two-step synthesis of this compound from its corresponding carboxylic acid.

Chemical Reactivity and Stability

This compound exhibits the characteristic reactivity of an aromatic amide. The amide functionality is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions with heating. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring increases the acidity of the N-H protons and can influence the reactivity of the aromatic ring towards nucleophilic aromatic substitution, although the positions meta to the activating amide group are not highly activated. The compound is expected to be stable under standard laboratory conditions, but prolonged exposure to strong acids or bases, especially at elevated temperatures, will lead to its degradation.

Applications in Research and Drug Discovery

While specific biological activities of this compound are not extensively reported, the broader class of fluorinated benzamides has garnered significant attention in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, all of which are critical parameters in drug design.[8]

Derivatives of the closely related 2,6-difluorobenzamide have been investigated as potent inhibitors of the bacterial cell division protein FtsZ, highlighting the potential of this scaffold in the development of novel antibiotics.[9] The 3,5-difluoro substitution pattern present in this compound offers a different electronic and steric profile that could be exploited in the design of inhibitors for various enzymatic targets. Researchers in drug discovery are encouraged to consider this compound as a valuable starting material or fragment for the synthesis of new chemical entities with potential therapeutic applications.

Conclusion

This compound is a readily accessible and synthetically versatile fluorinated building block. This guide has provided a detailed overview of its physicochemical properties, robust synthetic protocols, and a forward-looking perspective on its potential applications. The provided experimental procedures are designed to be self-validating, with a clear rationale for each step. As the demand for novel fluorinated compounds in pharmaceuticals and materials science continues to grow, a thorough understanding of key intermediates like this compound will be invaluable for researchers and scientists in these fields.

References

An In-depth Technical Guide to the Solubility of 3,5-Difluorobenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals on the Solubility Characteristics of a Key Fluorinated Benzamide

Understanding the solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of efficient drug development and chemical process design. This technical guide provides an in-depth analysis of the solubility of 3,5-Difluorobenzamide, a crucial fluorinated building block in medicinal chemistry. Authored for researchers, scientists, and drug development professionals, this document offers a blend of theoretical principles, practical experimental protocols, and illustrative data to facilitate informed decision-making in the laboratory.

Introduction: The Significance of Solubility in Chemical and Pharmaceutical Development

Solubility is a critical physicochemical parameter that dictates the behavior of a compound in various systems. For drug development, it directly influences bioavailability, formulation strategies, and purification processes.[1][2] In organic synthesis, understanding solubility is paramount for reaction optimization, product isolation, and crystallization. This compound (C₇H₅F₂NO, CAS No: 132980-99-5) is a versatile intermediate whose fluorinated benzene ring imparts unique electronic properties, making it a valuable synthon for novel therapeutics.[3][4] A thorough understanding of its solubility in a range of organic solvents is therefore essential for its effective utilization.

Theoretical Framework: Deconstructing the Factors Governing Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding.[5] A more nuanced perspective involves considering the interplay of intermolecular forces between the solute (this compound) and the solvent.

The this compound molecule possesses a polar amide functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O), and a relatively non-polar difluorinated benzene ring.[6][7] Its solubility in a given organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Key molecular interactions influencing solubility include:

  • Hydrogen Bonding: The amide group can form strong hydrogen bonds with protic solvents (e.g., alcohols) and other hydrogen bond acceptors (e.g., acetone).[5][8]

  • Dipole-Dipole Interactions: The polar nature of the amide and the C-F bonds contribute to dipole-dipole interactions with polar aprotic solvents (e.g., acetonitrile, DMSO).

  • Van der Waals Forces: The aromatic ring contributes to dispersion forces, which are the primary mode of interaction with non-polar solvents.

The presence of two fluorine atoms on the benzene ring increases the molecule's polarity and can influence its crystal lattice energy, which in turn affects its solubility.

Caption: Key intermolecular forces governing the solubility of this compound.

Solubility Profile of Benzamide Derivatives: An Illustrative Overview

A study on benzamide solubility in various organic solvents at different temperatures demonstrated the following trend in solubility at 298.15 K (25 °C): methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water.[9] This trend highlights the importance of hydrogen bonding and polarity in solvating the amide functional group.

Table 1: Illustrative Solubility of Benzamide in Common Organic Solvents at 298.15 K (25 °C)

SolventSolvent TypeMole Fraction Solubility (x10³) of Benzamide
MethanolPolar Protic155.2
EthanolPolar Protic96.6
AcetonePolar Aprotic118.8
AcetonitrilePolar Aprotic10.8
Ethyl AcetateModerately Polar21.6
WaterPolar Protic1.9

Data adapted from a study on benzamide solubility.[9] It is imperative to experimentally determine the solubility of this compound for accurate data.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[10][11][12] This method involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (powder form, purity ≥96.0%)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or flasks with tight-fitting caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique for quantification.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure equilibrium with the solid phase.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[1][13] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution remains constant).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at the experimental temperature or filter an aliquot of the supernatant through a syringe filter.[2][11] This step must be performed carefully to avoid any temperature fluctuations that could alter the solubility.

  • Quantification:

    • Accurately dilute a known volume or mass of the clear, saturated solution with a suitable solvent.

    • Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL, mol/L, or mole fraction.

    • Report the temperature at which the solubility was determined.

Caption: Standard workflow for the shake-flask solubility determination method.

Conclusion and Future Directions

This guide provides a foundational understanding of the solubility of this compound in organic solvents, grounded in theoretical principles and established experimental methodology. While data for the parent compound, benzamide, offers a useful starting point, it is imperative for researchers to perform experimental determinations to obtain accurate solubility data for this compound in solvents relevant to their specific applications. Such data is invaluable for optimizing reaction conditions, developing robust purification and crystallization protocols, and designing effective formulations in the pharmaceutical and chemical industries. Future work should focus on generating a comprehensive, publicly available database of the solubility of this compound in a broad array of organic solvents at various temperatures.

References

Introduction: The Critical Role of Solid-State Properties in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of 3,5-Difluorobenzamide and its Polymorphs

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are as crucial as its pharmacological activity. The arrangement of molecules in a crystal lattice dictates fundamental physicochemical properties, including solubility, dissolution rate, stability, and manufacturability. This compound (C7H5F2NO)[1], a fluorinated aromatic amide, serves as a pertinent case study in the importance of solid-state characterization. The strategic placement of fluorine atoms can significantly alter intermolecular interactions, leading to unique crystal packing and the potential for polymorphism—the ability of a compound to exist in multiple crystalline forms.[2]

The uncontrolled appearance of a new, less soluble polymorph can have disastrous consequences, as famously demonstrated by the case of the HIV-protease inhibitor Ritonavir, which necessitated a market withdrawal and reformulation. Consequently, a thorough understanding and rigorous control of the crystalline form of an API is a non-negotiable aspect of regulatory approval and successful commercialization.

This guide provides a comprehensive technical overview of the known crystal structure of this compound. It further outlines the critical, field-proven methodologies for comprehensive polymorph screening and characterization, designed to ensure the selection of the optimal and most stable solid form for development.

Part 1: The Known Crystal Structure of this compound (Form I)

The solid-state structure of this compound has been elucidated and its packing motif is known to be analogous to that of Benzamide Form I.[3] This structural similarity provides a robust framework for understanding its crystallographic features.

Synthesis and Crystallization for Structural Analysis

The synthesis of benzamide derivatives is commonly achieved through the amidation of a corresponding benzoic acid chloride.[4] For this compound, a reliable route begins with the commercially available 3,5-Difluorobenzoic acid.

Plausible Synthetic Pathway:

  • Acid Chloride Formation: 3,5-Difluorobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent, to yield 3,5-difluorobenzoyl chloride.

  • Amidation: The resulting acid chloride is then reacted with an ammonia source (e.g., ammonium hydroxide) to form the primary amide, this compound.

Protocol for Single-Crystal Growth (Slow Evaporation): The growth of single crystals of sufficient size and quality for X-ray diffraction is the most challenging and critical first step in structure determination.[5]

  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with parafilm and puncture it with a few small holes using a needle. This allows for slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent slowly evaporates and the solution becomes supersaturated, single crystals should form.

Structural Analysis by Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal.[6] By measuring the angles and intensities of X-rays diffracted by the crystal's electron clouds, a complete molecular and packing structure can be resolved.[5]

Based on its documented similarity to Benzamide Form I, the key crystallographic features of this compound can be summarized.[3][7] The structure is characterized by the classic amide-to-amide hydrogen-bonded dimer synthon, a robust and predictable interaction in primary amides.

Table 1: Crystallographic Data for Benzamide Form I (Model for this compound) [7]

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.59
b (Å) 5.01
c (Å) 21.93
β (°) 90.75
Volume (ų) 613.9

| Z (Molecules/Unit Cell) | 4 |

Key Structural Features:

  • Hydrogen Bonding: Molecules of this compound are expected to form centrosymmetric dimers through N-H···O hydrogen bonds between the amide groups of two neighboring molecules. This is a highly stable and common arrangement for benzamides.

  • Molecular Conformation: A notable feature of Benzamide Form I is the non-planar conformation, with an angle of approximately 26° between the plane of the amide group and the benzene ring.[7] This twist is a result of balancing intramolecular steric effects and intermolecular packing forces. The fluorine substituents in this compound are likely to influence this dihedral angle.

  • Packing: These hydrogen-bonded dimers then pack into a three-dimensional lattice, influenced by weaker C-H···O and potentially C-H···F interactions, as well as π–π stacking of the aromatic rings.

Part 2: Polymorph Screening and Characterization

The existence of a single crystal structure does not preclude the existence of others. Polymorphism is a prevalent phenomenon for APIs, and a comprehensive screen is essential to identify all accessible crystalline forms and determine their thermodynamic relationships.[8]

The Imperative of Polymorph Screening

Different polymorphs of the same compound can exhibit markedly different physical properties:

  • Solubility & Bioavailability: Metastable forms are generally more soluble than their stable counterparts. This can significantly impact a drug's absorption rate.

  • Stability: A metastable form can convert to a more stable, less soluble form over time, especially under the stress of manufacturing (e.g., grinding, compression) or during storage.[9]

  • Intellectual Property: Novel crystalline forms are often patentable, making polymorph screening a crucial part of life-cycle management.[10]

The goal of a polymorph screen is to induce crystallization under a wide array of conditions to maximize the discovery of new forms.[11]

Experimental Workflow for Polymorph Discovery

A robust polymorph screen explores a diverse set of crystallization methods, solvents, and conditions. The resulting solids are then analyzed, primarily by Powder X-ray Diffraction (PXRD), to identify unique crystalline forms.

Polymorph_Screening_Workflow cluster_prep Material Preparation cluster_cryst Crystallization Experiments cluster_analysis Primary Analysis cluster_char Secondary Characterization API Amorphous API (Lyophilized, Spray-Dried) Evap Solvent Evaporation (Fast/Slow) API->Evap Diverse Conditions Cool Cooling Crystallization (Fast/Slow) API->Cool Diverse Conditions Slurry Slurry Conversion (Various Solvents, Temp Cycling) API->Slurry Diverse Conditions Precip Anti-Solvent Addition API->Precip Diverse Conditions PXRD Powder X-ray Diffraction (PXRD) (Fingerprint Identification) Evap->PXRD Isolate Solids Cool->PXRD Isolate Solids Slurry->PXRD Isolate Solids Precip->PXRD Isolate Solids DSC Differential Scanning Calorimetry (DSC) (Thermal Profile, Stability) PXRD->DSC If Unique Pattern Found TGA Thermogravimetric Analysis (TGA) (Solvate/Hydrate Check) PXRD->TGA If Unique Pattern Found Spectro FT-IR / Raman Spectroscopy (Conformational Analysis) PXRD->Spectro If Unique Pattern Found

Caption: High-level workflow for pharmaceutical polymorph screening.

Part 3: In-Depth Characterization Protocols

For a protocol to be trustworthy, it must be self-validating. This means including appropriate system suitability checks and calibrations to ensure the data generated is accurate and reliable.

Protocol 1: Powder X-ray Diffraction (PXRD) for Polymorph Identification

PXRD is the cornerstone of polymorph analysis, providing a unique "fingerprint" for each crystalline phase.[8][12]

  • Principle of Causality: Different crystal lattices (polymorphs) will diffract X-rays at different angles (2θ) according to Bragg's Law (nλ = 2d sinθ), resulting in a distinct diffraction pattern for each form.[13]

  • Methodology:

    • Sample Preparation: Gently grind approximately 5-10 mg of the crystalline sample with a mortar and pestle to ensure random crystal orientation. Pack the powder into a sample holder, using a glass slide to create a flat, level surface flush with the holder's rim.[14]

    • Instrument Setup: Use a diffractometer with a Cu Kα radiation source. Typical settings include a voltage of 40 kV and a current of 40 mA.

    • Data Acquisition: Scan the sample over a 2θ range of 2° to 40°. A continuous scan with a step size of 0.02° and a scan speed of 1-2°/minute is generally sufficient for initial screening.

    • Data Analysis: Process the raw data to remove background noise. Compare the resulting diffractograms. Peaks at different 2θ positions or significant differences in relative peak intensities indicate the presence of different polymorphs.

  • System Validation: Before analysis, run a certified standard (e.g., silicon powder) to verify the calibration of the 2θ axis. The observed peak positions for the standard must fall within the specified tolerance of the certified values.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal events like melting and solid-solid phase transitions.[15][16]

  • Principle of Causality: Each polymorph has a unique crystal lattice energy, which results in a distinct melting point and enthalpy of fusion (ΔHfus). A metastable form will typically melt at a lower temperature than the stable form.[10] During heating, a metastable form may melt and then recrystallize into a more stable form before finally melting at a higher temperature (Ostwald's Rule of Stages).[16]

  • Methodology:

    • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an identical empty pan to serve as the reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with dry nitrogen gas (e.g., at 50 mL/min) to maintain an inert atmosphere.

    • Temperature Program: Heat the sample at a constant rate, typically 10 °C/min, from ambient temperature to a point well above the final melting point.

    • Data Analysis: Analyze the resulting thermogram. An endothermic peak represents melting. The onset temperature is taken as the melting point (Tm), and the integrated peak area corresponds to the enthalpy of fusion (ΔHfus). Exothermic peaks observed before a final melt indicate a recrystallization event.

  • System Validation: Calibrate the instrument for temperature and enthalpy using certified indium and zinc standards. The measured onset of melting and enthalpy of fusion for the standards must be within the acceptable limits of the certified values.

Conclusion and Future Directions

This guide has detailed the known crystal structure of this compound, leveraging its established similarity to Benzamide Form I to describe its key structural and packing features.[3][7] While this provides a strong foundational understanding, it simultaneously highlights the critical need for empirical investigation. The potential for polymorphism in any API, including this compound, necessitates the rigorous application of the screening and characterization workflows outlined herein.

The combination of PXRD for structural fingerprinting and DSC for thermodynamic analysis forms a powerful, industry-standard approach to de-risking pharmaceutical development by identifying and selecting the most stable crystalline form.[17] Future work should focus on executing a comprehensive polymorph screen to confirm if other forms of this compound are accessible. Furthermore, computational crystal structure prediction could be employed to guide experimental efforts, and co-crystallization studies could be initiated to explore novel solid forms with tailored physicochemical properties.

References

Spectroscopic Data for 3,5-Difluorobenzamide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Difluorobenzamide (C₇H₅F₂NO, CAS No. 132980-99-5) is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug development.[1] The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making it a key building block in the synthesis of novel therapeutic agents. Accurate and comprehensive structural elucidation is the bedrock of chemical research, ensuring the identity, purity, and conformational integrity of synthesized compounds. This guide provides an in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals, offering not only the raw spectral data but also a detailed interpretation and the underlying scientific principles. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte peaks.

  • Instrument Setup: Record the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.

  • Referencing: The chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

The aromatic region of the ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two types of aromatic protons. Experimental data confirms the presence of these signals.[2]

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz)
H-4~7.3 - 7.5Triplet of triplets (tt)³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz
H-2, H-6~7.5 - 7.7Doublet of triplets (dt)³J(H-F) ≈ 6-8 Hz, ⁴J(H-H) ≈ 2-3 Hz
-NH₂~7.8 - 8.2Broad singlet (2H)-
  • H-4 (para-proton): This proton is coupled to the two equivalent fluorine atoms at positions 3 and 5, resulting in a triplet. Each peak of this triplet is further split by the two equivalent ortho-protons (H-2, H-6) into a smaller triplet, resulting in a "triplet of triplets" (tt) pattern.

  • H-2, H-6 (ortho-protons): These two protons are chemically equivalent. They are coupled to the adjacent fluorine atom (at C-3 or C-5, respectively), resulting in a doublet. Each peak of this doublet is further split by the para-proton (H-4) into a triplet, giving a "doublet of triplets" (dt) pattern.

  • -NH₂ Protons: The two protons of the amide group typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange. Their chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope (1.1%), spectra are typically acquired with proton decoupling to simplify the spectrum and enhance signal intensity.[3]

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly higher concentration may be beneficial.

  • Instrument Setup: Record the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using proton broadband decoupling. A larger number of scans (e.g., 256 to 1024) is typically required compared to ¹H NMR.

  • Referencing: Chemical shifts are referenced to the deuterated solvent signal (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

Due to the molecule's symmetry, only four signals are expected for the seven carbon atoms in the ¹³C NMR spectrum. The fluorine atoms will cause splitting of the carbon signals due to C-F coupling.

Carbon Assignment Predicted δ (ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz)
C=O~165 - 168Singlet or narrow triplet-
C-3, C-5~160 - 164Doublet¹J(C-F) ≈ 240-250 Hz
C-1~135 - 138Triplet³J(C-F) ≈ 8-10 Hz
C-4~110 - 114Triplet²J(C-F) ≈ 20-25 Hz
C-2, C-6~112 - 116Doublet of doublets or Triplet²J(C-F) & ⁴J(C-F) ≈ 2-5 Hz
  • C=O (Carbonyl Carbon): This carbon is typically found in the 165-168 ppm range and is the most deshielded carbon apart from those directly bonded to fluorine.

  • C-3, C-5 (Fluorine-bearing Carbons): These carbons will appear far downfield due to the strong deshielding effect of the attached fluorine. They will be split into a large doublet by the directly attached fluorine (¹JCF).[4]

  • C-1 (Ispo-Carbon): The carbon attached to the amide group will appear as a triplet due to coupling with the two meta-fluorine atoms (³JCF).

  • C-4 (para-Carbon): This carbon will also appear as a triplet due to coupling with the two ortho-fluorine atoms (²JCF).

  • C-2, C-6 (ortho-Carbons): These equivalent carbons will show smaller couplings to the adjacent (²JCF) and distant (⁴JCF) fluorine atoms, likely resulting in a triplet or a doublet of doublets.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in the molecule.

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Record the spectrum on an NMR spectrometer equipped with a fluorine probe (e.g., at 376 MHz for a 400 MHz ¹H instrument).

  • Data Acquisition: Acquire the spectrum with proton decoupling to simplify the signal.

  • Referencing: Chemical shifts are typically referenced externally to CFCl₃ at 0.00 ppm.[5]

Due to the symmetry of this compound, a single signal is expected in the ¹⁹F NMR spectrum.

Fluorine Assignment Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz)
F-3, F-5~ -105 to -115Triplet³J(F-H) ≈ 8-10 Hz

The two fluorine atoms are chemically equivalent and will appear as a single resonance. In a proton-coupled ¹⁹F spectrum, this signal would be split into a triplet by the two ortho-protons (H-2, H-6). The chemical shift for aromatic fluorine atoms typically falls in the -100 to -130 ppm range relative to CFCl₃.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Sample Preparation (KBr Pellet): Mix ~1 mg of this compound with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum typically over the range of 4000 to 400 cm⁻¹. A background spectrum of air (or the clean ATR crystal) should be recorded first and subtracted from the sample spectrum.

The IR spectrum of this compound will show characteristic absorption bands for the amide and the substituted benzene ring.[7]

Frequency Range (cm⁻¹) Vibration Type Functional Group
3400 - 3100N-H stretch (asymmetric & symmetric)Primary Amide (-NH₂)
~3050C-H stretchAromatic Ring
~1660C=O stretch (Amide I band)Amide
~1610N-H bend (Amide II band)Amide
1600, 1450C=C stretchAromatic Ring
~1300 - 1100C-F stretchAryl-Fluoride
~900 - 675C-H out-of-plane bendAromatic Ring
  • N-H Stretching: Two distinct bands are expected for the primary amide N-H stretching (asymmetric and symmetric).

  • C=O Stretching (Amide I): A strong, sharp absorption around 1660 cm⁻¹ is characteristic of the amide carbonyl group.

  • C-F Stretching: Strong absorptions in the 1300-1100 cm⁻¹ region are indicative of the C-F bonds.

  • Aromatic Substitution Pattern: The pattern of C-H out-of-plane bending bands in the fingerprint region can help confirm the 1,3,5-trisubstitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) via direct infusion or through a Gas Chromatography (GC) or Liquid Chromatography (LC) system.

  • Ionization: Use a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer technique often used for LC-MS.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.

  • Data Acquisition: Acquire the mass spectrum, recording the m/z values and their relative abundances.

The mass spectrum of this compound provides key structural information. The molecular weight of this compound is 157.12 g/mol .

m/z Proposed Fragment Interpretation
157[C₇H₅F₂NO]⁺•Molecular Ion (M⁺•)
141[C₇H₅F₂O]⁺Loss of •NH₂ (M - 16)
113[C₆H₃F₂]⁺Loss of •CONH₂ (M - 44)
  • Molecular Ion (m/z 157): The peak at m/z 157 corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of the compound.[7]

  • Loss of Amide Radical (m/z 141): A common fragmentation pathway for primary amides is the loss of the amino radical (•NH₂, mass 16), leading to the formation of a benzoyl cation. The peak at m/z 141 (157 - 16) is consistent with this fragmentation.[7]

  • Loss of Carboxamide Radical (m/z 113): Cleavage of the bond between the aromatic ring and the carbonyl group results in the loss of the •CONH₂ radical (mass 44), giving the 3,5-difluorophenyl cation at m/z 113 (157 - 44).[7]

G M [C₇H₅F₂NO]⁺• m/z = 157 F1 [C₇H₅F₂O]⁺ m/z = 141 M->F1 - •NH₂ F2 [C₆H₃F₂]⁺ m/z = 113 M->F2 - •CONH₂

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry data provides a self-validating system for the unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the structural puzzle, from the proton and carbon framework defined by NMR, to the functional groups identified by IR, and the molecular weight and fragmentation pattern determined by MS. The protocols and interpretations detailed in this guide serve as a robust resource for researchers, ensuring high standards of scientific rigor in the synthesis and characterization of this important chemical entity.

References

A Comprehensive Technical Guide to 3,5-Difluorobenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of 3,5-Difluorobenzamide, a key fluorinated building block in medicinal chemistry and materials science. We will delve into its commercial availability, synthesis, analytical characterization, and applications, offering practical insights for researchers, scientists, and drug development professionals.

Strategic Importance of Fluorination in Drug Discovery

The introduction of fluorine atoms into organic molecules is a well-established strategy in modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the therapeutic profile of a drug candidate. Strategic fluorination can lead to:

  • Increased Metabolic Stability: The C-F bond is highly resistant to enzymatic cleavage, which can prolong the metabolic half-life of a drug, potentially reducing dosing frequency.

  • Enhanced Binding Affinity: The strong electronegativity of fluorine can alter the electronic distribution within a molecule, leading to more favorable interactions with biological targets.

  • Improved Membrane Permeability: Fluorine substitution can modulate a molecule's lipophilicity, influencing its ability to cross cellular membranes and reach its site of action.

This compound serves as a valuable scaffold that introduces a difluorinated phenyl motif, making it a sought-after intermediate in the synthesis of novel therapeutics and functional materials.[1][2]

Commercial Availability and Suppliers

This compound is readily available from a variety of commercial suppliers, typically with purities of 97% or higher. It is important to consult the supplier's certificate of analysis for specific batch purity and characterization data.

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich841131≥96.0% (HPLC)1 g
Alfa AesarA1990497%1 g, 5 g
TCI AmericaD2596>98.0% (GC)5 g, 25 g
Chem-Impex45471≥98%Contact for availability
SynQuest Labs4648-3-X697%Contact for availability

This table is not exhaustive, and other suppliers may be available in your region. It is recommended to request quotes from multiple vendors to ensure competitive pricing and availability.

Synthesis of this compound

There are several reliable methods for the laboratory-scale synthesis of this compound. The most common approaches start from either 3,5-difluorobenzoic acid or 3,5-difluorobenzonitrile.

From 3,5-Difluorobenzoic Acid via the Acyl Chloride

This is a robust and widely used two-step procedure. First, 3,5-difluorobenzoic acid is converted to the more reactive 3,5-difluorobenzoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ammonia to form the desired amide.[3][4][5]

Experimental Protocol:

Step 1: Synthesis of 3,5-Difluorobenzoyl Chloride

  • Materials:

    • 3,5-Difluorobenzoic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous toluene

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,5-difluorobenzoic acid (1.0 equivalent) in anhydrous toluene.

    • Add a catalytic amount of DMF (e.g., a few drops).

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension at room temperature.

    • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess toluene and thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 3,5-difluorobenzoyl chloride can often be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials:

    • 3,5-Difluorobenzoyl chloride (from Step 1)

    • Concentrated aqueous ammonia

    • Dichloromethane (DCM)

  • Procedure:

    • In a separate flask, cool an excess of concentrated aqueous ammonia in an ice bath.

    • Dissolve the crude 3,5-difluorobenzoyl chloride in anhydrous DCM.

    • Add the DCM solution of the acyl chloride dropwise to the cold, vigorously stirred ammonia solution. A white precipitate of this compound will form.

    • Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with cold water to remove ammonium chloride.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

    • Dry the purified crystals under vacuum.

Causality Behind Experimental Choices:

  • The conversion to the acyl chloride is a necessary activation step as the direct reaction of a carboxylic acid with ammonia is generally slow and requires high temperatures.

  • Thionyl chloride is a preferred chlorinating agent because its byproducts (SO₂ and HCl) are gaseous, which simplifies the workup.

  • The use of excess ammonia in the second step serves both as the nucleophile and as a base to neutralize the HCl byproduct generated during the reaction.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 3,5-Difluorobenzoic_Acid 3,5-Difluorobenzoic Acid 3,5-Difluorobenzoyl_Chloride 3,5-Difluorobenzoyl Chloride 3,5-Difluorobenzoic_Acid->3,5-Difluorobenzoyl_Chloride Toluene, DMF (cat.), Reflux SOCl2 SOCl₂ SOCl2->3,5-Difluorobenzoic_Acid 3,5-Difluorobenzoyl_Chloride_2 3,5-Difluorobenzoyl Chloride Aqueous_Ammonia Aqueous Ammonia Aqueous_Ammonia->3,5-Difluorobenzoyl_Chloride_2 This compound This compound 3,5-Difluorobenzoyl_Chloride_2->this compound DCM, 0°C to RT

Caption: Synthesis of this compound from 3,5-Difluorobenzoic Acid.

From 3,5-Difluorobenzonitrile via Hydrolysis

Another common method is the hydrolysis of 3,5-difluorobenzonitrile. This can be achieved under either acidic or basic conditions.[6][7]

Experimental Protocol (Acid-Catalyzed Hydrolysis):

  • Materials:

    • 3,5-Difluorobenzonitrile

    • Concentrated sulfuric acid

    • Deionized water

  • Procedure:

    • In a round-bottom flask, carefully add 3,5-difluorobenzonitrile to concentrated sulfuric acid with stirring.

    • Heat the mixture to 110-120°C and stir for 4 hours.

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

    • The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

    • The crude product can be purified by recrystallization.

Causality Behind Experimental Choices:

  • Concentrated sulfuric acid acts as both the solvent and the catalyst for the hydrolysis of the nitrile group to the primary amide.

  • The reaction is performed at an elevated temperature to drive the hydrolysis to completion.

  • Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the product, which has lower solubility in the cold aqueous acidic solution.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Expected Analytical Data:

  • 1H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the amide protons. The aromatic protons will exhibit splitting patterns due to coupling with the adjacent fluorine atoms.

  • 13C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbons directly attached to fluorine will appear as doublets due to C-F coupling.

  • IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the primary amide (typically two bands in the region of 3100-3500 cm⁻¹), the C=O stretch of the amide (around 1650-1680 cm⁻¹), and C-F stretches (in the fingerprint region, typically 1000-1400 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (157.12 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

The this compound moiety is a key structural component in various biologically active molecules. Its presence can significantly influence the pharmacological properties of a compound.

FtsZ Inhibitors for Antibacterial Agents

Filamenting temperature-sensitive mutant Z (FtsZ) is a crucial protein involved in bacterial cell division. It is a promising target for the development of new antibacterial agents. Several studies have shown that derivatives of 2,6-difluorobenzamide, a constitutional isomer of our topic compound, exhibit potent inhibitory activity against FtsZ.[1] While direct examples for the 3,5-difluoro isomer are less common in the readily available literature, the underlying principle of the benzamide scaffold as a pharmacophore for FtsZ inhibition suggests that this compound is a valuable starting material for creating libraries of potential FtsZ inhibitors.

PARP Inhibitors for Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for the treatment of certain types of cancers, particularly those with BRCA mutations. The benzamide scaffold is a well-established pharmacophore for PARP inhibitors.[8][9][10][11][12] For instance, the core structure of many PARP inhibitors contains a benzamide moiety that mimics the nicotinamide portion of the NAD+ cofactor, which is the natural substrate of PARP. This compound can serve as a key building block in the synthesis of novel PARP inhibitors, where the fluorine atoms can enhance binding affinity and improve pharmacokinetic properties.

Diagram of PARP Inhibition in Cancer Therapy:

G cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell DNA_Damage_1 DNA Single-Strand Break PARP_1 PARP DNA_Damage_1->PARP_1 activates DNA_Repair_1 DNA Repair PARP_1->DNA_Repair_1 mediates Cell_Survival_1 Cell Survival DNA_Repair_1->Cell_Survival_1 DNA_Damage_2 DNA Single-Strand Break PARP_2 PARP DNA_Damage_2->PARP_2 No_Repair No Single-Strand Break Repair PARP_2->No_Repair PARP_Inhibitor PARP Inhibitor (e.g., from this compound) PARP_Inhibitor->PARP_2 inhibits DSB Double-Strand Break (at replication) No_Repair->DSB No_DSB_Repair No Double-Strand Break Repair (BRCA deficient) DSB->No_DSB_Repair Cell_Death Cell Death (Apoptosis) No_DSB_Repair->Cell_Death

Caption: Mechanism of PARP inhibitors in BRCA-deficient cancer cells.

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area or a fume hood.

  • Hazard Statements:

    • H315: Causes skin irritation.[13][14]

    • H319: Causes serious eye irritation.[13][14]

    • H335: May cause respiratory irritation.[13][14]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13][14]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[13][14]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[13][14]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a versatile and commercially accessible building block with significant potential in drug discovery and materials science. Its synthesis is straightforward, and its incorporation into molecular scaffolds can impart desirable physicochemical and pharmacological properties. For researchers in medicinal chemistry, this compound represents a valuable tool for the design and synthesis of novel therapeutics, particularly in the fields of antibacterial and anticancer drug development.

References

Introduction: Contextualizing 3,5-Difluorobenzamide in Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3,5-Difluorobenzamide

Prepared by: Gemini, Senior Application Scientist

This compound is a fluorinated aromatic amide, a class of compounds frequently utilized as key building blocks in medicinal chemistry and drug development. Its structural motifs are present in various pharmacologically active molecules. As with any specialized chemical reagent, a thorough understanding of its properties and associated hazards is not merely a regulatory formality but a cornerstone of responsible research and development. The integrity of experimental outcomes and, more importantly, the safety of laboratory personnel, depend on a robust and nuanced approach to chemical handling.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It aims to provide drug development professionals and researchers with the causal reasoning behind safety protocols, fostering an environment of proactive risk mitigation. By understanding the "why," scientists can make more informed decisions, adapt procedures to specific experimental contexts, and ensure a self-validating system of safety.

Section 1: Hazard Identification and Risk Profile

The foundation of safe handling is a complete understanding of the intrinsic hazards of the substance. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.[1][2][3]

Table 1: GHS Classification for this compound

Hazard Class Hazard Code Hazard Statement Source
Skin Corrosion/Irritation H315 Causes skin irritation [1][2][3]
Serious Eye Damage/Eye Irritation H319 Causes serious eye irritation [1][2][3]

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |[1][2][3] |

The primary risks associated with this compound are irritant in nature. It is a solid powder, meaning the most probable routes of exposure in a laboratory setting are inhalation of dust particles and direct contact with the skin or eyes.[1] The causality is direct: the chemical nature of the compound allows it to disrupt the normal function of epithelial tissues upon contact, leading to irritation. The respiratory irritation is a direct consequence of inhaling fine particulates, which can lodge in the respiratory tract.[3]

Table 2: Key Physical and Chemical Properties

Property Value Source
CAS Number 132980-99-5 [2][3]
Molecular Formula C₇H₅F₂NO [3]
Molecular Weight 157.12 g/mol [3]
Appearance White to off-white powder/crystalline solid [4]
Melting Point 155-159 °C [5][6]

| Storage Temperature | Store below +30°C in a dry, well-ventilated place |[5][7] |

Section 2: The Hierarchy of Controls: A Proactive Safety Paradigm

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Reliance on Personal Protective Equipment (PPE) alone is an indication of a weak safety system.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for this compound Elimination Elimination (Not feasible - compound is required) Substitution Substitution (Use a less hazardous analogue if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume hood, ventilated balance enclosure) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Designated Areas) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over personal protective equipment.

1. Engineering Controls (Primary Barrier): The most critical step is to physically separate the researcher from the hazard.

  • Ventilated Enclosures: All weighing and handling of this compound powder must be conducted within a certified chemical fume hood or a ventilated balance enclosure.[1][8] This is non-negotiable. The negative pressure environment captures airborne particulates at the source, preventing inhalation.
  • Safety Infrastructure: Laboratories must be equipped with easily accessible emergency eyewash stations and safety showers, as mandated by OSHA and good laboratory practice.[1][8]

2. Administrative Controls (Procedural Safeguards): These are the work practices and procedures that reduce exposure risk.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for handling this compound must be available and understood by all personnel.
  • Designated Areas: Clearly mark areas where this compound is stored and handled.
  • Hygiene: Prohibit eating, drinking, or applying cosmetics in the laboratory.[1][9] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][8][9]

3. Personal Protective Equipment (PPE) (Final Barrier): PPE is essential but should never be the primary means of protection. It is the last line of defense should engineering and administrative controls fail.[9]

  • Eye Protection: Chemical safety goggles are mandatory to protect against airborne dust and accidental splashes.[1][8][10] The hazard "Causes serious eye irritation" (H319) underscores this necessity.[1][2]
  • Hand Protection: Wear nitrile gloves. Before use, always inspect gloves for any signs of degradation or puncture. Remove gloves using a technique that avoids skin contact with the exterior of the glove and dispose of them in the appropriate waste stream immediately after use.[11]
  • Body Protection: A standard laboratory coat must be worn and kept fully buttoned.[10]

Section 3: Standard Operating Protocol for Handling and Use

This protocol outlines a self-validating workflow for the safe handling of this compound powder.

Protocol: Safe Weighing and Handling of this compound

  • Pre-Handling Verification:

    • Confirm the chemical fume hood or ventilated enclosure has a valid certification and is functioning correctly (check airflow monitor).

    • Ensure the work area is clean and uncluttered.

    • Locate the nearest eyewash station and safety shower; confirm the access path is clear.

    • Assemble all necessary equipment (spatulas, weigh paper/boats, secondary containers) inside the fume hood to minimize traffic in and out of the containment area.

    • Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

  • Weighing and Dispensing:

    • Perform all operations at least 6 inches inside the sash of the fume hood.

    • Carefully open the primary container. Avoid creating dust clouds by using slow, deliberate movements.

    • Use a dedicated, clean spatula to transfer the desired amount of powder to a weigh boat or paper on a tared analytical balance inside the enclosure.

    • If transferring to a reaction vessel, do so within the fume hood. Use a powder funnel to minimize the risk of spillage.

    • Tightly reseal the primary container immediately after dispensing.

  • Post-Handling Procedures:

    • Carefully wipe down the spatula, weigh boat (if reusable), and any other contaminated surfaces with a damp cloth or paper towel to collect residual dust. Do this before removing items from the fume hood. Dispose of cleaning materials as hazardous waste.

    • Remove gloves and dispose of them properly.

    • Thoroughly wash hands and forearms with soap and water.

Section 4: Emergency Response and First Aid

In the event of an exposure, immediate and correct action is critical. All personnel must be familiar with these procedures before beginning work.[1]

First_Aid_Workflow cluster_routes Exposure Route & Immediate Action Start Exposure Occurs Inhalation Inhalation May cause respiratory irritation (H335) action Move to fresh air. If not breathing, give artificial respiration. Start->Inhalation Skin Skin Contact Causes skin irritation (H315) action Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Start->Skin Eyes Eye Contact Causes serious eye irritation (H319) action Immediately flush with water for at least 15 minutes, lifting eyelids. Remove contact lenses if easy to do. Start->Eyes Ingestion Ingestion action Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Start->Ingestion End Seek Immediate Medical Attention (Show SDS to physician) Inhalation:port->End If symptoms persist Skin:port->End If irritation persists Eyes:port->End If irritation persists Ingestion:port->End

Caption: First aid workflow for different routes of exposure to this compound.

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[1][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1][4] If skin irritation develops or persists, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[1][4] If present, remove contact lenses after the initial flushing. Persistent irritation requires immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical advice.[12]

Section 5: Accidental Release and Disposal

Spill Response Protocol:

  • Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Do not attempt cleanup without appropriate PPE (respirator, goggles, gloves, lab coat).

  • Contain & Clean: For a small powder spill, gently cover with a damp paper towel to avoid raising dust. Carefully sweep or scoop the material into a suitable container for disposal.[1][4] Avoid dry sweeping, which can aerosolize the powder.

  • Decontaminate: Wipe the spill area with a damp cloth.

  • Dispose: All contaminated materials (gloves, paper towels, swept powder) must be placed in a sealed, labeled container and disposed of as hazardous chemical waste according to institutional and local regulations.[1][12]

Conclusion

The safe handling of this compound is predicated on a foundational respect for its chemical hazards. By implementing a multi-tiered safety strategy rooted in the hierarchy of controls—prioritizing engineering solutions, reinforcing with strict administrative protocols, and ensuring the correct use of personal protective equipment—researchers can confidently and safely leverage this valuable compound in their work. Safety is not an impediment to research; it is an integral component of scientific excellence.

References

role of fluorine substitution in benzamide crystal structures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of Fluorine Substitution in Benzamide Crystal Structures

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacological properties.[1][2] This guide provides a comprehensive technical analysis of the nuanced role of fluorine substitution in the crystal structures of benzamides, a prevalent motif in numerous pharmaceutical agents. Moving beyond a superficial overview, we delve into the fundamental principles of crystal engineering, exploring how the unique electronic properties of fluorine influence intermolecular interactions, crystal packing, and ultimately, the solid-state characteristics of these vital compounds. This document is intended to serve as a detailed resource for researchers and professionals in drug development, offering insights into the rational design of fluorinated benzamides with optimized solid-state properties.

Introduction: The Benzamide Moiety and the Strategic Imperative of Fluorination

Benzamides are a critical class of organic compounds, forming the structural core of a wide array of approved drugs. Their prevalence stems from their ability to engage in robust hydrogen bonding via the amide functionality, a key interaction for molecular recognition at biological targets. However, the journey of a drug molecule from synthesis to therapeutic action is fraught with challenges, many of which are dictated by its solid-state properties. Issues such as polymorphism, solubility, and stability are directly governed by the intricate dance of molecules in the crystalline state.

Fluorine, the most electronegative element, presents a unique set of properties when incorporated into an organic molecule.[3] Its small van der Waals radius allows it to act as a hydrogen isostere in some contexts, yet its profound electronic influence can dramatically alter molecular conformation, acidity, lipophilicity, and metabolic stability.[1][4] In the realm of crystal engineering, the introduction of fluorine can be a subtle yet powerful strategy to guide the self-assembly of molecules into well-defined, stable, and predictable crystalline forms.[5]

This guide will explore the multifaceted role of fluorine in benzamide crystal structures, with a focus on:

  • The influence of fluorine on crystal packing and the mitigation of structural disorder.

  • A detailed examination of the supramolecular synthons involving fluorine, including hydrogen bonds and halogen bonds.

  • The consequential impact of these structural modifications on the physicochemical properties relevant to drug development.

Taming Disorder: Fluorine as a Crystal Engineering Tool

A significant challenge in the crystallization of organic molecules is the presence of disorder, which can complicate structure determination and adversely affect material properties.[6][7][8] Recent studies on benzamide and thiobenzamide crystals have demonstrated that the substitution of hydrogen with fluorine, particularly at the ortho-position of the phenyl ring, can effectively suppress this disorder without altering the fundamental packing motif.[6][7][8][9][10][11]

Even low levels of fluorine occupancy (20-30%) have been shown to be sufficient to induce a more ordered crystalline state.[6][7][8][9][10] This phenomenon is rationalized by computational crystal structure prediction calculations, which reveal a much denser lattice energy landscape for benzamide compared to its fluorinated analogue, 2-fluorobenzamide.[6][8][10] This suggests that the introduction of fluorine makes a disordered state less energetically favorable, thereby promoting the formation of a single, well-defined crystalline form.[6][8][12]

Experimental Protocol: Co-crystallization for Disorder Suppression

The following protocol outlines a general method for investigating the effect of fluorine substitution on crystal disorder, as inspired by the work of Shtukenberg et al.[6]

  • Material Preparation: Synthesize or procure high-purity samples of the parent benzamide and its ortho-fluorinated analogue.

  • Solution Preparation: Prepare separate saturated solutions of the parent benzamide and the fluorinated benzamide in a suitable solvent (e.g., ethanol, ethyl acetate) at an elevated temperature.

  • Co-crystallization: Mix the solutions in varying molar ratios (e.g., 90:10, 80:20, 70:30 parent:fluorinated).

  • Crystal Growth: Allow the mixed solutions to cool slowly to room temperature, promoting the growth of single crystals.

  • Data Collection: Isolate suitable single crystals and perform single-crystal X-ray diffraction (SC-XRD) to determine the crystal structure and assess the level of disorder.

  • Analysis: Analyze the resulting crystallographic data to determine the occupancy of the fluorine atom and quantify the reduction in disorder compared to the pure parent benzamide.

G cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis prep1 Synthesize/Procure Parent & Fluorinated Benzamides prep2 Prepare Saturated Solutions prep1->prep2 cryst1 Mix Solutions in Varied Ratios prep2->cryst1 cryst2 Slow Cooling for Crystal Growth cryst1->cryst2 analysis1 Isolate Single Crystals cryst2->analysis1 analysis2 Single-Crystal X-ray Diffraction analysis1->analysis2 analysis3 Determine Structure & Disorder analysis2->analysis3

Supramolecular Synthons Involving Fluorine

The predictability of crystal structures relies on the identification and understanding of robust intermolecular interactions, often referred to as supramolecular synthons. While the role of organic fluorine in directing crystal packing has been historically considered weak, detailed crystallographic and computational studies have identified several recurring and energetically significant synthons involving fluorine in benzamide and related structures.[8][13]

Hydrogen Bonding: The N-H···F Interaction

The existence and nature of hydrogen bonds involving covalently bound fluorine have been a subject of considerable debate.[14] However, in specific molecular contexts, such as fluorinated benzanilides and benzamides, both intramolecular and intermolecular N-H···F hydrogen bonds have been identified and characterized using a combination of NMR spectroscopy, DFT calculations, and X-ray crystallography.[15][16][17] These interactions, while weaker than conventional N-H···O hydrogen bonds, can play a crucial role in dictating molecular conformation and influencing crystal packing.[15][18]

Halogen Bonding

The term "halogen bond" refers to the non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site.[19] While more commonly associated with heavier halogens, fluorine can participate in certain types of halogen-like interactions. Studies on co-crystals of halogen bond donors with benzamide derivatives have shown that the interplay between hydrogen and halogen bonds can be complex, with the potential for halogen bonds to disrupt existing hydrogen bonding networks.[20]

Other Weak Interactions: C-H···F, C-F···F, and C-F···π

A plethora of weaker interactions involving fluorine also contribute to the overall stability of the crystal lattice. These include:

  • C-H···F interactions: These are now recognized as a significant and recurring motif in the crystal packing of fluorinated organic molecules.[13]

  • C-F···F contacts: These interactions, driven by dipole-dipole and dispersion forces, can also influence molecular association.[13]

  • C-F···π interactions: The interaction of a polarized C-F bond with an electron-rich aromatic ring can provide additional stability to the crystal structure.

The quantitative assessment of these interactions through techniques like Quantum Theory of Atoms in Molecules (QTAIM) has revealed their bonding character and significant electrostatic contributions.[13]

G cluster_fluorine Fluorine Atom cluster_interactions Participates in F F HB N-H···F Hydrogen Bond F->HB XB Halogen Bond F->XB Weak C-H···F, C-F···F, C-F···π F->Weak

Impact on Physicochemical Properties and Drug Development

The influence of fluorine substitution on the crystal structure of a benzamide directly translates to alterations in its physicochemical properties, which are of paramount importance in drug development.[1][5][21]

PropertyInfluence of Fluorine SubstitutionImplication for Drug Development
Solubility Can be increased or decreased depending on the specific substitution pattern and its effect on crystal lattice energy.Modulating solubility is critical for achieving desired bioavailability.
Melting Point Generally increases due to stronger intermolecular interactions and more efficient crystal packing.Higher melting points often correlate with greater thermodynamic stability.
Polymorphism Can be used to control or suppress polymorphism by favoring the formation of a single, stable crystalline form.[6]Reducing polymorphic complexity simplifies drug formulation and ensures consistent performance.
Lipophilicity Can significantly alter lipophilicity, which in turn affects membrane permeability and plasma protein binding.[4][5]Fine-tuning lipophilicity is a key aspect of optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Metabolic Stability Fluorine substitution at metabolically labile positions can block enzymatic degradation, increasing the drug's half-life.[1]Enhanced metabolic stability can lead to improved pharmacokinetic properties.

The ability to rationally design fluorinated benzamides with predictable crystal structures and, consequently, tailored physicochemical properties represents a significant advancement in the field of drug discovery and development.[1][22]

Conclusion

The is a nuanced and multifaceted area of study with profound implications for medicinal chemistry. Far from being a passive substituent, fluorine actively participates in a range of intermolecular interactions that can be harnessed to control crystal packing, suppress disorder, and ultimately, fine-tune the solid-state properties of pharmaceutical compounds. A thorough understanding of the principles outlined in this guide will empower researchers to leverage the unique properties of fluorine in the rational design of next-generation benzamide-based therapeutics with optimized performance and developability.

References

Methodological & Application

The Synthetic Versatility of 3,5-Difluorobenzamide: A Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, fluorinated building blocks are indispensable tools for the design and construction of novel molecules with tailored properties. Among these, 3,5-difluorobenzamide emerges as a versatile synthon, offering a unique combination of electronic properties and reactive handles. The strategic placement of two fluorine atoms on the aromatic ring significantly influences the reactivity of both the phenyl group and the amide functionality, opening avenues for diverse synthetic transformations. This guide provides an in-depth exploration of the applications of this compound in organic synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their quest for molecular innovation.

Introduction: Physicochemical Properties and Synthetic Potential

This compound is a white to off-white crystalline solid. The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing effect on the aromatic ring. This electronic perturbation has several important consequences for its reactivity:

  • Increased Acidity of N-H Protons: The electron-withdrawing nature of the difluorophenyl group enhances the acidity of the amide N-H protons, facilitating deprotonation and subsequent N-functionalization reactions.

  • Activation of the Aromatic Ring: While fluorine is a deactivating group in electrophilic aromatic substitution, the positions ortho to the amide group are activated towards nucleophilic attack and directed metalation.

  • Modulation of Biological Activity: The incorporation of fluorine atoms can significantly impact the pharmacokinetic and pharmacodynamic properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. This makes this compound an attractive starting material in medicinal chemistry.[1]

This guide will delve into key synthetic transformations utilizing this compound, providing both the "how" and the "why" behind the experimental procedures.

Core Synthetic Applications and Protocols

Hofmann Rearrangement: A Gateway to 3,5-Difluoroaniline

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This transformation is particularly valuable for the synthesis of anilines from readily available benzamides. For this compound, this reaction provides a direct route to 3,5-difluoroaniline, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3]

Mechanistic Insight: The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation, undergoes a concerted rearrangement to form an isocyanate. The isocyanate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[4][5]

Experimental Protocol: Synthesis of 3,5-Difluoroaniline via Hofmann Rearrangement

This protocol is adapted from a general procedure for the Hofmann rearrangement.[2][6]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂) or Sodium hypochlorite solution (NaOCl, bleach)

  • Dioxane or other suitable solvent

  • Water

  • Hydrochloric acid (HCl) for workup

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Hypobromite Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide (2.2 equivalents) in water. Slowly add bromine (1.1 equivalents) to the cold NaOH solution with vigorous stirring to form a solution of sodium hypobromite. Alternatively, a commercially available sodium hypochlorite solution can be used.

  • Reaction with this compound: To a separate reaction vessel, add this compound (1.0 equivalent) and a suitable solvent such as dioxane.

  • Addition of Hypobromite: Slowly add the freshly prepared cold sodium hypobromite solution to the solution of this compound with continuous stirring, maintaining the temperature below 10 °C.

  • Heating: After the addition is complete, slowly heat the reaction mixture to 60-90 °C and maintain this temperature for 1-2 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the reaction mixture with concentrated HCl to a pH of approximately 1-2.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude 3,5-difluoroaniline. The product can be further purified by distillation or column chromatography.

Data Summary:

Starting MaterialProductReagentsTemperatureTypical YieldReference
This compound3,5-DifluoroanilineNaOH, Br₂ (or NaOCl)60-90 °C84%[2]

Workflow for Hofmann Rearrangement

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification NaOH NaOH Solution Hypobromite Sodium Hypobromite Solution NaOH->Hypobromite Br2 Bromine Br2->Hypobromite ReactionMix Reaction Mixture Hypobromite->ReactionMix Benzamide This compound in Dioxane Benzamide->ReactionMix Heating Heat (60-90 °C) ReactionMix->Heating Product_crude Crude 3,5-Difluoroaniline Heating->Product_crude Acidification Acidification (HCl) Product_crude->Acidification Extraction Extraction (EtOAc) Acidification->Extraction Drying Drying (MgSO4) Extraction->Drying Purification Purification Drying->Purification FinalProduct Pure 3,5-Difluoroaniline Purification->FinalProduct

Caption: Workflow for the synthesis of 3,5-difluoroaniline.

Dehydration to 3,5-Difluorobenzonitrile

The dehydration of primary amides to nitriles is a fundamental transformation in organic synthesis. 3,5-Difluorobenzonitrile is a valuable intermediate, for instance, in the synthesis of heterocyclic compounds.[7] Various dehydrating agents can be employed for this conversion, with phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and trifluoroacetic anhydride (TFAA) being common choices.

Mechanistic Insight: The mechanism generally involves the activation of the amide oxygen by the dehydrating agent, followed by elimination of water. For example, with SOCl₂, an intermediate imidoyl chloride is formed, which then undergoes elimination to yield the nitrile.

Experimental Protocol: Synthesis of 3,5-Difluorobenzonitrile

This is a general protocol for amide dehydration that can be applied to this compound.[8]

Materials:

  • This compound

  • Phosphorus pentoxide (P₂O₅) or Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Sodium bicarbonate (NaHCO₃) solution for workup

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry flask equipped with a reflux condenser and a calcium chloride drying tube, suspend this compound (1.0 equivalent) in an anhydrous solvent like toluene.

  • Addition of Dehydrating Agent:

    • Using P₂O₅: Add phosphorus pentoxide (0.5 - 1.0 equivalents) portion-wise to the suspension.

    • Using SOCl₂: Add thionyl chloride (1.1 - 1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Workup:

    • For P₂O₅: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate.

    • For SOCl₂: Cool the reaction mixture and carefully quench with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude 3,5-difluorobenzonitrile can be purified by distillation or recrystallization.

Workflow for Dehydration of this compound

Start This compound Reaction Reaction in Anhydrous Solvent Start->Reaction DehydratingAgent Dehydrating Agent (e.g., P₂O₅, SOCl₂) DehydratingAgent->Reaction Workup Aqueous Workup (NaHCO₃) Reaction->Workup Extraction Extraction Workup->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Product 3,5-Difluorobenzonitrile Purification->Product

Caption: Synthesis of 3,5-difluorobenzonitrile.

Directed Ortho-Metalation: Functionalization of the Aromatic Ring

The amide group is a powerful directing group in ortho-metalation reactions.[9][10] This allows for the selective functionalization of the aromatic ring at the position ortho to the amide. In the case of this compound, this would be the C2 or C6 position. This strategy provides access to a wide range of substituted this compound derivatives.

Mechanistic Insight: The reaction involves the deprotonation of the ortho-position by a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium, facilitated by coordination of the lithium to the amide oxygen. The resulting aryllithium species can then be quenched with various electrophiles.[11][12]

Experimental Protocol: Directed Ortho-Metalation of this compound

This is a general protocol for directed ortho-metalation of benzamides.[1][10]

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • s-Butyllithium (s-BuLi) or n-Butyllithium (n-BuLi)

  • Electrophile (e.g., iodomethane, carbon dioxide, benzaldehyde)

  • Saturated ammonium chloride (NH₄Cl) solution for quenching

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add s-butyllithium (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the desired electrophile (1.2 equivalents) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Potential Electrophiles and Products:

ElectrophileProduct
Iodomethane (CH₃I)2-Methyl-3,5-difluorobenzamide
Carbon dioxide (CO₂)2-Carboxy-3,5-difluorobenzamide
Benzaldehyde2-(Hydroxy(phenyl)methyl)-3,5-difluorobenzamide

Logical Relationship in Directed Ortho-Metalation

Start This compound Intermediate Ortho-lithiated Intermediate Start->Intermediate Deprotonation Base Strong Base (e.g., s-BuLi) Base->Intermediate Product Ortho-substituted This compound Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Product

Caption: Directed ortho-metalation of this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms, enable a range of synthetic transformations that are central to the construction of complex molecules, particularly in the fields of medicinal and materials chemistry. The protocols and mechanistic discussions provided in this guide are intended to serve as a practical resource for researchers, empowering them to harness the full synthetic potential of this important fluorinated synthon.

References

protocol for the hydrolysis of 3,5-difluorobenzonitrile to 3,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Controlled Synthesis of 3,5-Difluorobenzamide

Abstract

This application note provides a comprehensive and technically grounded protocol for the selective hydrolysis of 3,5-difluorobenzonitrile to its corresponding primary amide, this compound. This transformation is a critical step in the synthesis of various high-value compounds in the pharmaceutical and agrochemical industries. The document elucidates the underlying chemical principles, furnishes a detailed, step-by-step experimental procedure, and offers expert insights into process control and optimization. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and high-yield synthesis.

Introduction and Scientific Background

This compound is a key building block in medicinal chemistry and materials science. The strategic placement of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates like this highly desirable. The conversion of a nitrile to a primary amide is a fundamental transformation in organic synthesis. However, the reaction pathway is a delicate balance; the amide product is itself an intermediate that can undergo further hydrolysis to the corresponding carboxylic acid under the same reaction conditions[1][2][3].

The primary challenge and the focus of this protocol is to achieve selective hydrolysis, arresting the reaction at the amide stage. Nitriles are generally less susceptible to hydrolysis than amides; however, the harsh conditions often required to initiate the reaction can inadvertently promote the subsequent, faster hydrolysis of the amide product[1]. Therefore, careful control over reaction parameters such as temperature, reaction time, and reagent concentration is paramount for a successful and high-yielding synthesis.

This guide details a robust, acid-catalyzed protocol that favors the formation of this compound while minimizing the formation of the 3,5-difluorobenzoic acid byproduct.

The Mechanism of Acid-Catalyzed Nitrile Hydrolysis

The hydrolysis of a nitrile in the presence of a strong acid, such as sulfuric acid (H₂SO₄), proceeds through a well-established multi-step mechanism[4][5].

  • Protonation: The reaction is initiated by the protonation of the nitrile nitrogen by the acid catalyst. This step significantly increases the electrophilicity of the nitrile carbon atom[4][6].

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the now highly electrophilic nitrile carbon.

  • Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom, leading to the formation of an imidic acid tautomer.

  • Tautomerization: The imidic acid rapidly tautomerizes to the more stable amide form.

  • Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the neutral primary amide.

This entire sequence is a classic example of nucleophilic addition to a polar triple bond, activated by acid catalysis[4][5].

Caption: Acid-catalyzed hydrolysis of a nitrile to a primary amide.

Safety and Handling

This procedure involves hazardous materials and must be performed with strict adherence to safety protocols.

  • 3,5-Difluorobenzonitrile: Toxic if swallowed, harmful in contact with skin or if inhaled. Causes skin and serious eye irritation[7][8][9][10].

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Reacts violently with water in an exothermic manner.

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (nitrile or neoprene).

  • Chemical splash goggles and a face shield.

  • Flame-resistant lab coat.

Engineering Controls:

  • All operations must be conducted inside a certified chemical fume hood.

  • An emergency eyewash station and safety shower must be readily accessible[9].

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[8][10].

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding eyelids open. Seek immediate medical attention[7][8].

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[7].

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. Adjustments may be necessary for scaling up.

Materials and Equipment

Reagents:

  • 3,5-Difluorobenzonitrile (C₇H₃F₂N, MW: 139.10 g/mol )

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Deionized Water

  • Crushed Ice

  • Ethanol (for recrystallization)

Equipment:

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle with temperature controller

  • Thermometer or thermocouple

  • Glass funnel

  • Büchner funnel and vacuum flask

  • Filter paper

  • Beakers

  • Graduated cylinders

  • Rotary evaporator

Step-by-Step Procedure

Experimental_Workflow Workflow: Synthesis of this compound start Start: Assemble Glassware in Fume Hood charge_reagents 1. Charge 3,5-Difluorobenzonitrile (5.0 g) into RBF start->charge_reagents cool_rbf 2. Cool RBF in Ice Bath charge_reagents->cool_rbf add_acid 3. Add conc. H₂SO₄ (15 mL) Slowly & Dropwise cool_rbf->add_acid heat_reaction 4. Heat to 55-60°C Stir for 2-3 hours add_acid->heat_reaction monitor 5. Monitor by TLC heat_reaction->monitor quench 6. Quench: Pour Reaction Mixture onto Crushed Ice monitor->quench Upon Completion filter 7. Isolate Crude Product by Vacuum Filtration quench->filter wash 8. Wash Solid with Cold Deionized Water filter->wash recrystallize 9. Recrystallize from Ethanol/Water wash->recrystallize dry 10. Dry Product Under Vacuum recrystallize->dry end End: Characterize Pure This compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: Place a 100 mL round-bottom flask containing a magnetic stir bar in an ice-water bath on a magnetic stirrer.

  • Reagent Addition: Add 5.0 g (35.9 mmol) of 3,5-difluorobenzonitrile to the flask. Begin stirring. Slowly and dropwise, add 15 mL of concentrated sulfuric acid to the stirring nitrile. Maintain the internal temperature below 20°C during the addition.

  • Reaction: Once the addition is complete, remove the ice bath and replace it with a heating mantle. Gently heat the reaction mixture to 55-60°C. Stir at this temperature for 2-3 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure the starting material is consumed without significant formation of the carboxylic acid byproduct.

  • Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, prepare approximately 150 g of crushed ice. Carefully and slowly pour the viscous reaction mixture onto the crushed ice while stirring vigorously. A white precipitate will form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral (test with pH paper). This removes any residual sulfuric acid.

  • Purification: Transfer the crude solid to a beaker for recrystallization. A suitable solvent system is an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Quantitative Data and Expected Results

The following table summarizes the key quantitative aspects of the protocol.

ParameterValueNotes
Starting Material 3,5-Difluorobenzonitrile5.0 g (35.9 mmol)
Catalyst/Solvent Concentrated H₂SO₄ (98%)15 mL
Reaction Temperature 55-60 °CCrucial for selectivity
Reaction Time 2-3 hoursMonitor by TLC
Product This compoundC₇H₅F₂NO
Molecular Weight 157.12 g/mol
Theoretical Yield 5.64 gAssuming 100% conversion
Expected Yield 80-90%
Appearance White crystalline powder
Melting Point (Lit.) 156-158 °CA sharp melting point indicates high purity

Field-Proven Insights & Troubleshooting

  • Why Sulfuric Acid? Concentrated sulfuric acid serves as both the catalyst and the solvent in this protocol. Its strong protonating ability is essential to activate the nitrile group[5]. Furthermore, its high viscosity and boiling point provide a stable medium for the controlled heating required.

  • The Importance of Temperature Control: The initial slow addition of H₂SO₄ into an ice bath is critical to dissipate the heat generated from the exothermic dissolution and protonation. Overheating at this stage can lead to uncontrolled side reactions and charring. The reaction temperature of 55-60°C is a carefully selected window; lower temperatures may result in an impractically slow reaction, while higher temperatures significantly increase the rate of the undesired secondary hydrolysis of the amide product to 3,5-difluorobenzoic acid[1].

  • Quenching on Ice: Pouring the acidic reaction mixture onto ice is a standard and effective quenching method. It serves three purposes simultaneously: it rapidly cools the reaction to a halt, dilutes the highly corrosive sulfuric acid to a safer concentration, and decreases the solubility of the organic product, causing it to precipitate out of the aqueous solution for easy isolation.

Problem Potential Cause Solution
Low Yield Incomplete reaction or over-hydrolysis to carboxylic acid.Monitor reaction closely with TLC. Ensure the temperature does not exceed 60°C. If the reaction is stalled, a slight increase in time may be warranted.
Product is Oily/Gummy Presence of impurities or residual starting material.Ensure thorough washing of the crude product. If recrystallization fails, purify via column chromatography on silica gel.
Dark/Discolored Product Charring due to localized overheating.Ensure slow, controlled addition of sulfuric acid at the beginning. Maintain uniform stirring and heating throughout the reaction.

References

using 3,5-Difluorobenzamide in the synthesis of FtsZ inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Leveraging 3,5-Difluorobenzamide for the Strategic Synthesis of Potent FtsZ Inhibitors as Novel Antimicrobial Agents

Introduction

The escalating crisis of antimicrobial resistance necessitates the exploration of novel bacterial targets for the development of new classes of antibiotics. One of the most promising and clinically unexploited targets is the Filamentous temperature-sensitive protein Z (FtsZ).[1][2][3] FtsZ, a bacterial homolog of eukaryotic tubulin, is a highly conserved GTPase that plays a pivotal role in bacterial cell division.[1][2] It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins that constitute the divisome, the machinery responsible for septal cell wall synthesis and cell scission.[2] Inhibition of FtsZ function disrupts Z-ring formation, leading to filamentation of rod-shaped bacteria and cell enlargement in cocci, ultimately resulting in bacterial death.[2][4] This application note provides a detailed guide on the utilization of this compound as a key scaffold in the synthesis of potent FtsZ inhibitors, outlining the synthetic protocol, mechanism of action, and characterization methods. The difluorobenzamide moiety has been identified as a critical component for potent FtsZ inhibition, with derivatives showing significant activity against various Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6][7]

Mechanism of Action: How Benzamide Derivatives Target FtsZ

Benzamide-based FtsZ inhibitors, including those derived from this compound, do not prevent the polymerization of FtsZ. Instead, they act by promoting the assembly of FtsZ into hyperstable polymers.[5][8] These inhibitors bind to an allosteric site in the C-terminal domain of FtsZ, distinct from the GTP-binding site.[2][9] This binding event induces a conformational change in the FtsZ protomer that favors polymerization and stabilizes the resulting filaments.[8] The resulting polymers are often aberrant and non-functional, unable to form the dynamic Z-ring required for cell division.[8] This leads to a dose-dependent increase in the GTPase activity of FtsZ, further promoting polymer formation.[5] The stabilization of FtsZ polymers effectively sequesters the protein, preventing its proper localization and function in cell division, which ultimately leads to bacterial cell death.[4][5]

Visualizing the Mechanism of Action

FtsZ_Inhibition FtsZ_monomer FtsZ Monomers Z_ring Dynamic Z-Ring (Normal Cell Division) FtsZ_monomer->Z_ring Polymerization Stabilized_polymer Hyperstable, Non-functional FtsZ Polymers FtsZ_monomer->Stabilized_polymer Aberrant Polymerization GTP GTP GTP->Z_ring GTP Hydrolysis Cell_division Successful Cell Division Z_ring->Cell_division Inhibitor This compound Derivative Inhibitor->Stabilized_polymer Binds & Stabilizes Cell_death Inhibition of Division (Cell Death) Stabilized_polymer->Cell_death

Figure 1: Mechanism of FtsZ inhibition by this compound derivatives. The inhibitor promotes the formation of hyperstable FtsZ polymers, preventing the assembly of a functional Z-ring and blocking cell division.

Synthetic Protocol: Synthesis of a this compound-based FtsZ Inhibitor

This protocol details the synthesis of a representative FtsZ inhibitor using this compound as a starting material. The synthesis involves a two-step process: O-alkylation of a hydroxylated benzaldehyde derivative followed by a coupling reaction with this compound.

Part 1: Synthesis of the Aldehyde Intermediate

Reaction: Williamson ether synthesis to couple 3-hydroxy-4-methoxybenzaldehyde with a suitable alkyl halide.

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde

  • 1-Bromo-3-chloropropane

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-hydroxy-4-methoxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde intermediate.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Part 2: Reductive Amination and Amide Coupling

Reaction: Reductive amination of the aldehyde intermediate with an appropriate amine, followed by amide coupling with a carboxylic acid derivative of this compound. Note: This is a generalized representation. Many published syntheses utilize multi-step processes to build the final molecule. A more direct, though potentially lower-yielding approach for some derivatives, is presented for illustrative purposes. For specific, high-yield syntheses of complex derivatives, refer to the cited literature.[6][10]

Materials:

  • Aldehyde intermediate from Part 1

  • A suitable primary or secondary amine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • 3,5-Difluoro-X-benzoic acid (where X is a linker)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • Dissolve the aldehyde intermediate (1.0 eq) and the chosen amine (1.1 eq) in DCE.

  • Add STAB (1.5 eq) portion-wise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

  • To a solution of the crude amine (1.0 eq) and the 3,5-difluoro-X-benzoic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final compound by column chromatography on silica gel.

Visualizing the Synthetic Workflow

Synthesis_Workflow Start This compound & other reagents Step1 Part 1: Synthesis of Aldehyde Intermediate Start->Step1 QC1 Purification & Characterization (NMR, MS) Step1->QC1 Step2 Part 2: Reductive Amination & Amide Coupling QC1->Step2 QC2 Final Purification & Characterization (NMR, MS, HPLC) Step2->QC2 Final_Product FtsZ Inhibitor QC2->Final_Product Bio_Assay Biological Evaluation (MIC, FtsZ Polymerization) Final_Product->Bio_Assay

Figure 2: A generalized workflow for the synthesis and evaluation of FtsZ inhibitors derived from this compound.

Characterization and Biological Evaluation

1. Structural Confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the final products.

2. Purity Analysis:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds, which should ideally be >95%.

3. In Vitro Antibacterial Activity:

  • Minimum Inhibitory Concentration (MIC) Assay: The MIC is determined against a panel of clinically relevant bacteria, including susceptible and resistant strains of S. aureus, B. subtilis, and other Gram-positive pathogens.[2][5]

Compound Target Organism MIC (µg/mL) Reference
PC190723 (a 2,6-difluorobenzamide) S. aureus (MRSA)1[3]
3-O-chlorobenzyl derivative B. subtilis ATCC93720.5[6]
3-O-chlorobenzyl derivative S. aureus ATCC29213 (MRSA)4[6]
3-isopentyloxy derivative C4 S. aureus (MRSA)1-4[5]
3-isopentyloxy derivative C4 E. faecium (VRE)16[5]

Table 1: Representative MIC values for difluorobenzamide-based FtsZ inhibitors.

4. FtsZ Polymerization Assay:

  • Light Scattering or Sedimentation Assay: Purified FtsZ protein is incubated with GTP in the presence and absence of the inhibitor. An increase in light scattering or the amount of FtsZ in the pellet after centrifugation indicates the promotion of polymerization.[1][5]

5. Cell Morphology Analysis:

  • Microscopy: Bacterial cells are treated with the inhibitor at sub-MIC concentrations and observed under a microscope. Inhibition of FtsZ typically results in cell elongation in rod-shaped bacteria or cell enlargement in cocci.[2][4]

Trustworthiness and Self-Validation:

The protocols described are designed to be self-validating. Each synthetic step includes a purification and characterization checkpoint (TLC, column chromatography, NMR, MS) to ensure the desired intermediate or final product has been obtained with sufficient purity before proceeding. The biological evaluation serves as the ultimate validation of the synthetic strategy. A compound that does not exhibit the expected antibacterial activity or fails to induce the characteristic cell morphology changes would indicate a potential issue in the synthesis or a lack of potency of that specific derivative. The consistency of results across these multiple assays provides a high degree of confidence in the findings.

This compound is a valuable and versatile starting material for the synthesis of a promising class of FtsZ inhibitors. The straightforward synthetic routes and the potent, specific mechanism of action make these compounds attractive candidates for further development in the fight against antibiotic-resistant bacteria. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers and drug development professionals to explore this exciting area of antimicrobial research.

References

role of 3,5-Difluorobenzamide in developing antibacterial agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 3,5-Difluorobenzamide in the Development of Novel Antibacterial Agents

Authored by a Senior Application Scientist

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the this compound scaffold in the discovery of new antibacterial agents. We will delve into the mechanistic basis for its activity, provide detailed protocols for synthesis and evaluation, and explore the structure-activity relationships that drive potency.

The Strategic Advantage of the Fluorinated Benzamide Scaffold

The benzamide moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its utility stems from its rigid, planar geometry and its capacity to form critical hydrogen bonds through the amide N-H and carbonyl oxygen. When this scaffold is augmented with fluorine atoms, its pharmacological profile can be dramatically enhanced.

The strategic incorporation of fluorine is a cornerstone of modern drug design, employed to modulate key properties such as:

  • Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, increasing the compound's half-life.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets.[2]

  • Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, potentially improving its ability to cross bacterial cell membranes.[3]

The 3,5-difluoro substitution pattern on the benzamide ring is particularly effective. The two electron-withdrawing fluorine atoms significantly influence the electronic properties of the aromatic ring and the amide group, which can be critical for potent and selective target engagement.[3]

Mechanism of Action: Targeting Bacterial Cell Division via FtsZ Inhibition

The primary antibacterial mechanism for a significant class of difluorobenzamide derivatives is the inhibition of the Filamentous temperature-sensitive protein Z (FtsZ).[4][5]

2.1. FtsZ: An Ideal Target for Novel Antibiotics

FtsZ is a bacterial homolog of eukaryotic tubulin and is essential for cell division in nearly all bacteria.[6] It polymerizes at the mid-cell to form a contractile structure known as the Z-ring. This ring serves as a scaffold, recruiting other proteins necessary for synthesizing the new cell septum and ultimately dividing the cell.[5]

Targeting FtsZ is an attractive strategy for antibacterial development because:

  • It is highly conserved across a wide range of bacterial species.

  • It is essential for bacterial viability.

  • It has a sufficiently different structure from its mammalian homolog, tubulin, allowing for the development of selective inhibitors with minimal host cytotoxicity.[4]

2.2. How this compound Derivatives Inhibit FtsZ

Derivatives based on the difluorobenzamide scaffold act as allosteric inhibitors of FtsZ. Unlike inhibitors that compete with GTP for the active site, these compounds bind to a distinct pocket, often called the "PC190723 binding site," named after an early FtsZ inhibitor.[2] This binding event does not prevent GTP binding but rather modulates the protein's function in a destructive manner.

The binding of these inhibitors induces a conformational change in FtsZ that promotes an excessively high rate of GTP hydrolysis.[4] This aberrant GTPase activity leads to the formation of overly stable FtsZ polymers that cannot dynamically assemble and constrict to form a functional Z-ring.[4] The net result is a complete blockage of cell division, leading to filamentation of the bacteria and, ultimately, cell death.

FtsZ_Inhibition cluster_normal Normal Cell Division cluster_inhibited Inhibited by this compound Derivative FtsZ_GTP FtsZ-GTP Monomers Z_Ring Dynamic Z-Ring Assembly FtsZ_GTP->Z_Ring Polymerization Division Septum Formation & Cell Division Z_Ring->Division Recruits Divisome Proteins FtsZ_GTP_Inhibitor FtsZ-GTP Monomers Stable_Polymer Aberrant, Hyper-Stable Polymers FtsZ_GTP_Inhibitor->Stable_Polymer Uncontrolled Polymerization & GTPase Activity Inhibitor This compound Derivative Inhibitor->FtsZ_GTP_Inhibitor Allosteric Binding No_Division Cell Division Arrested (Filamentation) Stable_Polymer->No_Division

Caption: Mechanism of FtsZ inhibition by this compound derivatives.

Application Protocol: Synthesis of Novel this compound Analogs

The exploration of Structure-Activity Relationships (SAR) is crucial for optimizing lead compounds. A common strategy involves synthesizing a library of analogs by varying the substituents attached to the core scaffold. This protocol outlines a standard amide coupling procedure to generate novel this compound derivatives.

3.1. Rationale

This protocol utilizes a peptide coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), to activate the carboxylic acid of a precursor molecule for efficient reaction with a diverse range of primary or secondary amines. This method is widely applicable and generally results in high yields with minimal side products.

3.2. Materials

  • Substituted benzoic acid precursor (e.g., 3-(alkoxy)-2,6-difluorobenzoic acid)

  • Desired primary or secondary amine (1.0 eq)

  • HBTU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

3.3. Step-by-Step Methodology

  • Acid Activation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzoic acid precursor (1.0 eq) in anhydrous DMF.

  • Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes. The solution may change color, indicating the formation of the activated ester.

  • Amine Coupling: Add the desired amine (1.0 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted acid, DMF, and other water-soluble impurities.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: General workflow for the synthesis of this compound analogs.

Application Protocol: Antibacterial Susceptibility Testing

Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of a potential antibacterial agent. This protocol describes the broth microdilution method.

4.1. Rationale

The broth microdilution method is a standardized, high-throughput technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It provides quantitative data essential for SAR studies.

4.2. Materials

  • Synthesized this compound analogs

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA ATCC 43300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Bacterial inoculum standardized to 5 x 10⁵ CFU/mL

4.3. Step-by-Step Methodology

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO (e.g., at 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of each compound in CAMHB to achieve a range of desired final concentrations (e.g., from 64 µg/mL to 0.06 µg/mL). Ensure the final DMSO concentration is ≤1% to avoid solvent-induced toxicity.

  • Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control well (bacteria in broth without compound) and a negative control well (broth only, no bacteria) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

4.4. Data Presentation

Summarize the MIC values in a table to facilitate comparison and SAR analysis.

Compound IDR-Group ModificationMIC (µg/mL) vs. S. aureus ATCC 29213MIC (µg/mL) vs. MRSA ATCC 43300
DFBA-01Isopentyloxy24
DFBA-02Cyclohexylmethoxy12
DFBA-034-Chlorophenoxy816
Vancomycin(Control)11

Note: Data are representative examples based on published findings for similar compound classes.[4]

Conclusion and Future Directions

The this compound scaffold is a validated and highly promising platform for the development of novel antibacterial agents, particularly those targeting the essential cell division protein FtsZ. Its synthetic tractability allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Researchers utilizing this scaffold can leverage the detailed protocols herein to synthesize and evaluate new chemical entities in the urgent, ongoing search for antibiotics to combat multidrug-resistant pathogens. Future work should focus on optimizing ADME (absorption, distribution, metabolism, and excretion) properties to translate potent in vitro activity into in vivo efficacy.

References

Application Notes and Protocols for the Incorporation of 3,5-Difluorobenzamide into Novel Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the 3,5-difluorobenzamide moiety into novel polyamide structures. This document outlines the strategic design of monomers derived from this compound, detailed protocols for their synthesis and subsequent polymerization, and a thorough guide to the characterization of the resulting polymers. The strategic introduction of fluorine atoms into the polymer backbone can significantly enhance properties such as thermal stability, solubility, and hydrophobicity, making these materials highly attractive for advanced applications, including drug delivery systems and high-performance materials.[1]

Introduction: The Significance of Fluorinated Polyamides

Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal and mechanical properties. The incorporation of fluorine atoms into the polymer backbone, a strategy known as fluorination, can dramatically and predictably alter the physicochemical properties of these materials. The strong electronegativity and low polarizability of fluorine can lead to a reduced dielectric constant, decreased water absorption, and improved solubility in organic solvents without compromising thermal stability.[1][2]

The this compound unit is a particularly interesting building block. The meta orientation of the fluorine atoms disrupts chain packing, which can enhance solubility, a common challenge with rigid aromatic polymers. Furthermore, the presence of the amide linkage provides sites for hydrogen bonding, influencing the polymer's mechanical properties and potential for interaction with active pharmaceutical ingredients (APIs) in drug delivery applications.

This guide will focus on a strategic pathway to novel polyamides by first synthesizing a custom diamine monomer from this compound and subsequently polymerizing it with a commercially available diacid chloride.

Monomer Design and Synthesis Strategy

The successful incorporation of the this compound moiety begins with the rational design and synthesis of a suitable bifunctional monomer. For the synthesis of polyamides, this typically involves a diamine or a dicarboxylic acid. Here, we present a robust protocol for the synthesis of a novel diamine monomer, N,N'-(3,5-difluorobenzoyl)bis(4-aminobenzamide) , derived from 3,5-difluorobenzoyl chloride and a suitable amino-functionalized precursor.

Rationale for Monomer Selection

The chosen diamine monomer incorporates the this compound core and extends it with amino-terminated aromatic rings. This design offers several advantages:

  • Preservation of the Core Moiety: The this compound structure remains intact at the heart of the monomer.

  • Reactivity: The terminal primary amine groups are well-suited for standard polycondensation reactions with diacid chlorides.

  • Structural Rigidity and Flexibility: The combination of aromatic rings provides rigidity, contributing to thermal stability, while the amide linkages offer some rotational freedom.

Synthetic Workflow for Diamine Monomer

The synthesis of N,N'-(3,5-difluorobenzoyl)bis(4-aminobenzamide) is a two-step process starting from the commercially available 3,5-difluorobenzoyl chloride.

workflow cluster_step1 Step 1: Synthesis of N,N'-(3,5-difluorobenzoyl)bis(4-nitrobenzamide) cluster_step2 Step 2: Reduction to Diamine Monomer A 3,5-Difluorobenzoyl Chloride E Reaction at 0-5 °C to RT A->E B 4-Nitroaniline B->E C Pyridine (Base) C->E D N,N-Dimethylacetamide (DMAc, Solvent) D->E F Precipitation & Filtration E->F G N,N'-(3,5-difluorobenzoyl)bis(4-nitrobenzamide) F->G H N,N'-(3,5-difluorobenzoyl)bis(4-nitrobenzamide) L Reflux H->L I Palladium on Carbon (Pd/C) I->L J Hydrazine Hydrate J->L K Ethanol (Solvent) K->L M Filtration & Recrystallization L->M N N,N'-(3,5-difluorobenzoyl)bis(4-aminobenzamide) M->N

Caption: Synthetic workflow for the diamine monomer.

Detailed Protocol: Synthesis of N,N'-(3,5-difluorobenzoyl)bis(4-aminobenzamide)

Part A: Synthesis of N,N'-(3,5-difluorobenzoyl)bis(4-nitrobenzamide)

  • Materials: 3,5-difluorobenzoyl chloride, 4-nitroaniline, pyridine, N,N-dimethylacetamide (DMAc).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a nitrogen inlet and a magnetic stirrer, dissolve 4-nitroaniline (2.2 equivalents) in anhydrous DMAc.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add pyridine (2.2 equivalents) to the solution.

    • In a separate flask, dissolve 3,5-difluorobenzoyl chloride (1 equivalent) in a minimal amount of anhydrous DMAc.

    • Add the 3,5-difluorobenzoyl chloride solution dropwise to the cooled 4-nitroaniline solution over 30 minutes.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Pour the reaction mixture into a large volume of cold water to precipitate the product.

    • Collect the yellow solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.

Part B: Reduction to N,N'-(3,5-difluorobenzoyl)bis(4-aminobenzamide)

  • Materials: N,N'-(3,5-difluorobenzoyl)bis(4-nitrobenzamide), palladium on carbon (10% Pd/C), hydrazine hydrate, ethanol.

  • Procedure:

    • In a round-bottom flask, suspend the dinitro compound from Part A in ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Heat the mixture to reflux.

    • Slowly add hydrazine hydrate (10-15 equivalents) dropwise to the refluxing suspension. Caution: This reaction is exothermic and generates gas.

    • Continue refluxing for 4-6 hours until the reaction is complete (monitor by TLC).

    • Cool the mixture and filter through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure diamine monomer.

Polymer Synthesis via Low-Temperature Solution Polycondensation

Low-temperature solution polycondensation is a versatile method for producing high molecular weight polyamides under mild conditions.[3] This technique minimizes side reactions and allows for good control over the polymerization process.

Polymerization Workflow

polymerization cluster_poly Low-Temperature Solution Polycondensation Monomer Diamine Monomer Reaction Stirring at 0-5 °C to RT Monomer->Reaction Diacid Terephthaloyl Chloride Diacid->Reaction Solvent DMAc + LiCl Solvent->Reaction PolymerSol Viscous Polymer Solution Reaction->PolymerSol Precipitation Precipitation in Methanol PolymerSol->Precipitation Purification Washing & Drying Precipitation->Purification FinalPolymer Novel Polyamide Purification->FinalPolymer

Caption: Workflow for polyamide synthesis.

Detailed Protocol: Synthesis of Polyamide
  • Materials: N,N'-(3,5-difluorobenzoyl)bis(4-aminobenzamide), terephthaloyl chloride (or other aromatic diacid chloride), anhydrous N,N-dimethylacetamide (DMAc), lithium chloride (LiCl).

  • Procedure:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the synthesized diamine monomer (1 equivalent) in anhydrous DMAc containing 5% (w/v) LiCl. The LiCl aids in the solubility of the resulting polyamide.

    • Cool the solution to 0-5 °C.

    • Add finely powdered terephthaloyl chloride (1 equivalent) to the stirred solution in one portion.

    • Maintain the temperature at 0-5 °C for 30 minutes, then allow the reaction to warm to room temperature and continue stirring for 24 hours. A significant increase in viscosity should be observed.

    • The resulting viscous polymer solution can be used to cast films directly or the polymer can be isolated.

    • To isolate the polymer, pour the viscous solution into a large volume of methanol with vigorous stirring.

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer thoroughly with hot water and methanol to remove residual solvent and salts.

    • Dry the final polyamide product in a vacuum oven at 80-100 °C for 24 hours.

Characterization of the Novel Polymer

A comprehensive characterization of the synthesized monomer and resulting polymer is essential to confirm their structure and evaluate their properties.[4]

Structural Characterization
TechniquePurposeExpected Observations
FTIR Spectroscopy To confirm functional groups.Monomer: Presence of N-H (amine and amide), C=O (amide), and C-F stretching vibrations. Polymer: Disappearance of primary amine N-H stretches and retention of amide N-H and C=O, and C-F bands.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) To elucidate the detailed chemical structure.Monomer: Signals corresponding to the aromatic protons and carbons, with characteristic splitting patterns. A distinct signal in the ¹⁹F NMR spectrum. Polymer: Broadening of NMR signals, indicative of polymer formation. The ¹⁹F NMR signal should be retained.
Molecular Weight Determination
TechniquePurposeData Obtained
Gel Permeation Chromatography (GPC) To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).Elution profile from which Mn, Mw, and PDI can be calculated relative to standards (e.g., polystyrene). A PDI around 2 is typical for step-growth polymerization.[5]
Thermal Properties Analysis
TechniquePurposeKey Parameters Measured
Thermogravimetric Analysis (TGA) To assess thermal stability.Onset of decomposition temperature (Td) and char yield at high temperatures. High Td indicates good thermal stability.
Differential Scanning Calorimetry (DSC) To determine thermal transitions.Glass transition temperature (Tg), which indicates the transition from a glassy to a rubbery state. For semi-crystalline polymers, melting (Tm) and crystallization (Tc) temperatures may also be observed.

Potential Applications in Drug Development

Polymers containing the this compound moiety hold promise for various applications in drug development:

  • Drug Delivery Vehicles: The polymer's hydrophobicity can be tuned by the fluorine content, making it suitable for encapsulating and controlling the release of hydrophobic drugs. The amide groups can participate in hydrogen bonding with drug molecules.

  • Biomedical Coatings: The low surface energy imparted by fluorine can lead to coatings with anti-fouling properties, which are beneficial for medical devices and implants.

  • Specialty Excipients: The unique solubility characteristics of these polymers could make them useful as excipients in amorphous solid dispersions to enhance the bioavailability of poorly soluble drugs.

Conclusion

The incorporation of this compound into novel polyamides offers a strategic approach to developing high-performance materials with tailored properties. The protocols detailed in these application notes provide a clear and reproducible pathway for the synthesis and characterization of these promising polymers. By understanding the causal relationships between the chemical structure and the resulting material properties, researchers can further innovate and adapt these methods for a wide range of applications in materials science and drug development.

References

Application Notes and Protocols for the N-Alkylation of 3,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed experimental procedures for the N-alkylation of 3,5-difluorobenzamide, a key transformation in the synthesis of diverse molecular entities for pharmaceutical and agrochemical research. The document delves into the chemical principles underpinning this reaction, explores various synthetic strategies, and offers step-by-step protocols for both classical and modern catalytic approaches. Emphasis is placed on the rationale behind experimental choices, ensuring scientific integrity and reproducibility. This guide is intended to empower researchers to successfully synthesize N-alkylated this compound derivatives and adapt these methodologies to their specific research needs.

Introduction: The Significance of N-Alkylated Benzamides

N-alkylated benzamides are a ubiquitous structural motif in a vast array of biologically active molecules, including pharmaceuticals, herbicides, and insecticides. The substituent on the amide nitrogen plays a crucial role in modulating the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. The this compound scaffold is of particular interest due to the unique properties conferred by the fluorine atoms, including enhanced metabolic stability and altered electronic character, which can lead to improved potency and pharmacokinetic profiles. The ability to efficiently and selectively introduce a variety of alkyl groups onto the amide nitrogen is therefore a critical capability in modern drug discovery and development.

Synthetic Strategies for N-Alkylation of Amides

The N-alkylation of amides can be challenging due to the relatively low nucleophilicity of the amide nitrogen, a consequence of the delocalization of its lone pair of electrons into the adjacent carbonyl group. Several strategies have been developed to overcome this, each with its own advantages and limitations.

Classical N-Alkylation with Alkyl Halides

This is the most traditional approach, involving the deprotonation of the amide with a strong base to generate a more nucleophilic amidate anion, which then displaces a halide from an alkyl halide in an SN2 reaction.

Mechanism: The reaction proceeds in two main steps:

  • Deprotonation: A suitable base abstracts the acidic proton from the amide nitrogen, forming an amidate anion. The choice of base is critical to ensure sufficient deprotonation without causing unwanted side reactions.[1]

  • Nucleophilic Substitution: The resulting amidate anion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the N-alkylated product.

A common challenge with this method is the potential for O-alkylation, where the oxygen of the amide acts as the nucleophile. The choice of solvent and counter-ion can influence the N- versus O-alkylation ratio. Polar aprotic solvents generally favor N-alkylation.

Catalytic N-Alkylation with Alcohols: The "Borrowing Hydrogen" Strategy

More modern and sustainable approaches utilize alcohols as alkylating agents in the presence of a transition metal catalyst.[2] This "borrowing hydrogen" or "hydrogen autotransfer" methodology is highly atom-economical, with water being the only byproduct.

Mechanism: This catalytic cycle involves three key steps:

  • Oxidation: The catalyst temporarily "borrows" hydrogen from the alcohol to form a metal hydride species and an aldehyde or ketone intermediate.

  • Condensation: The in situ-generated aldehyde/ketone condenses with the amide to form an enamine or imine intermediate.

  • Reduction: The metal hydride then transfers the hydrogen back to the enamine/imine, yielding the N-alkylated amide and regenerating the active catalyst.

This method avoids the use of stoichiometric amounts of strong bases and pre-functionalized alkyl halides, making it a greener alternative.

The Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of amides with primary or secondary alcohols.[2][3][4][5][6] This reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Mechanism: The reaction proceeds through the formation of an alkoxyphosphonium salt from the alcohol and the PPh₃/DEAD reagent system. The amide, acting as a nucleophile, then attacks this activated alcohol, leading to the desired N-alkylated product with inversion of configuration at the alcohol's stereocenter. A key advantage is the mild reaction conditions; however, the stoichiometry and the need to remove phosphorus byproducts can be drawbacks.[2][3][4][5][6]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the N-alkylation of this compound.

Protocol 1: N-Benzylation using Benzyl Bromide and Sodium Hydride

This protocol details a classical approach to N-alkylation using an alkyl halide and a strong base.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableHighly reactive, handle with care under inert atmosphere.
Benzyl Bromide≥98%Commercially AvailableLachrymator, handle in a fume hood.
Anhydrous Dimethylformamide (DMF)DriSolv® or equivalentCommercially AvailableUse a freshly opened bottle or dry over molecular sieves.
Ethyl AcetateACS GradeCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Brine (Saturated NaCl Solution)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Commercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Experimental Workflow Diagram:

experimental_workflow_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_reagents 1. Add this compound and anhydrous DMF to a dry flask. inert_atm 2. Flush with Nitrogen/Argon. prep_reagents->inert_atm cool_flask 3. Cool to 0 °C in an ice bath. inert_atm->cool_flask add_nah 4. Add NaH portion-wise. Stir for 30 min at 0 °C. cool_flask->add_nah add_benzyl_bromide 5. Add benzyl bromide dropwise. Allow to warm to RT. add_nah->add_benzyl_bromide stir_reaction 6. Stir at RT for 12-16 hours. Monitor by TLC/LC-MS. add_benzyl_bromide->stir_reaction quench 7. Quench with sat. NaHCO₃ (aq). stir_reaction->quench extract 8. Extract with Ethyl Acetate. quench->extract wash 9. Wash organic layer with water and brine. extract->wash dry 10. Dry over anhydrous MgSO₄. wash->dry concentrate 11. Concentrate in vacuo. dry->concentrate purify 12. Purify by column chromatography. concentrate->purify characterize 13. Characterize by NMR, MS, etc. purify->characterize

Caption: Workflow for N-benzylation of this compound using NaH and benzyl bromide.

Step-by-Step Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.).

  • Under a positive flow of nitrogen, add anhydrous DMF (to make a 0.2 M solution).

  • Cool the resulting solution to 0 °C in an ice-water bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Stir the suspension at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 eq.) dropwise via syringe over 5 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water (2 x volume of DMF) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired N-benzyl-3,5-difluorobenzamide.

Protocol 2: Catalytic N-Alkylation with Benzyl Alcohol

This protocol outlines a "borrowing hydrogen" approach using a palladium catalyst.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available
Benzyl Alcohol≥99%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)Commercially Available
XantphosCommercially Available
Cesium Carbonate (Cs₂CO₃)≥99%Commercially Available
Anhydrous TolueneDriSolv® or equivalentCommercially Available
Ethyl AcetateACS GradeCommercially Available
WaterDeionized
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially Available
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Proposed Reaction Mechanism Diagram:

reaction_mechanism cluster_catalyst_regen cat Pd(0)L_n pd_hydride L_n(H)Pd-OCH₂R cat->pd_hydride + RCH₂OH - oxidative addition alcohol RCH₂OH amide ArCONH₂ aldehyde RCHO imine ArCON=CHR aldehyde->imine + ArCONH₂ - H₂O h2o H₂O product ArCONHCH₂R imine->product + L_n(H)₂Pd - Pd(0)L_n pd_hydride->aldehyde - β-hydride elimination pd_hydride2 L_n(H)₂Pd pd_hydride2->cat reductive elimination

Caption: Simplified "Borrowing Hydrogen" mechanism for N-alkylation.

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 eq.), palladium(II) acetate (0.02 eq.), and Xantphos (0.04 eq.).

  • Add cesium carbonate (1.5 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (to make a 0.2 M solution) followed by benzyl alcohol (1.2 eq.) via syringe.

  • Seal the tube and heat the reaction mixture to 110-130 °C in an oil bath with vigorous stirring for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and base.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate).

Results and Characterization

Successful N-alkylation can be confirmed by a combination of spectroscopic techniques.

Expected Data:

AnalysisExpected Observations for N-benzyl-3,5-difluorobenzamide
¹H NMR Appearance of a new doublet around 4.5-4.7 ppm (for the -CH₂- group) and signals corresponding to the benzyl aromatic protons. The amide N-H proton signal will shift or disappear.
¹³C NMR Appearance of a new signal around 43-45 ppm for the benzylic carbon.
¹⁹F NMR The chemical shift of the fluorine signals may experience a slight change compared to the starting material.
Mass Spec (ESI+) Observation of the [M+H]⁺ or [M+Na]⁺ ion corresponding to the molecular weight of the N-alkylated product.
FT-IR A shift in the N-H stretching frequency (around 3300 cm⁻¹) and the C=O stretching frequency (around 1650 cm⁻¹) compared to the starting material.

Troubleshooting and Safety Considerations

  • Low Yield: In the classical method, ensure the base is active and the solvent is anhydrous. For the catalytic method, the catalyst and ligand quality are paramount. In some cases, higher temperatures or longer reaction times may be necessary.

  • O-Alkylation Byproduct: This is more common in the classical method. Using a less polar solvent or a different base/counter-ion combination can sometimes favor N-alkylation.

  • Safety:

    • Sodium hydride is highly flammable and reacts violently with water. It should be handled under an inert atmosphere by trained personnel.

    • Alkyl halides like benzyl bromide are lachrymators and should be handled in a well-ventilated fume hood.

    • Palladium catalysts can be toxic and should be handled with appropriate personal protective equipment.

    • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The N-alkylation of this compound is a versatile transformation that can be achieved through several synthetic routes. The classical approach using alkyl halides and a strong base is robust but may lack functional group tolerance and generate significant waste. Modern catalytic methods, such as the "borrowing hydrogen" strategy, offer a more sustainable and atom-economical alternative. The choice of method will depend on the specific substrate, available resources, and desired scale of the reaction. The protocols and insights provided in this guide serve as a solid foundation for researchers to successfully synthesize and explore the chemical space of N-alkylated this compound derivatives.

References

Troubleshooting & Optimization

common impurities in 3,5-Difluorobenzamide and how to remove them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3,5-Difluorobenzamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges related to impurities and their removal during and after the synthesis of this compound. Our goal is to provide practical, experience-driven advice to ensure the highest purity of your compound for downstream applications.

Part 1: Troubleshooting Guide for Common Purification Issues

Encountering unexpected results during the purification of this compound can be a significant roadblock. The following table outlines common problems, their likely causes stemming from specific impurities, and actionable solutions.

Observed Problem Potential Cause (Impurity) Recommended Solution & Rationale
Low & Broad Melting Point Presence of multiple impurities, especially starting materials or solvents. A sharp melting point is a key indicator of purity.[1]Primary Action: Recrystallization. This technique is highly effective at removing small amounts of various impurities in a single step.[1][2][3] Secondary Action: If recrystallization fails, column chromatography offers superior separation based on polarity differences.[4]
Discolored Product (Yellow/Brown Tint) Residual colored by-products from the synthesis. These are often highly conjugated or polymeric impurities.Primary Action: During recrystallization, add a small amount of activated carbon to the hot solution.[3] The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration.
Unexpected Peaks in ¹H or ¹⁹F NMR Spectrum Unreacted starting materials or side-products.Action: Identify the impurity by comparing the spectrum to known spectra of starting materials. - 3,5-Difluorobenzoic Acid: Remove with a dilute aqueous bicarbonate wash during work-up. - 3,5-Difluorobenzonitrile: Remove by recrystallization or chromatography.
Product "Oiling Out" During Recrystallization The chosen solvent's boiling point is higher than the melting point of the impure product, or the cooling rate is too rapid.[5]Action: 1. Re-heat the mixture to dissolve the oil, then add more of the primary solvent to lower the saturation point.[5] 2. Allow the solution to cool much more slowly to promote proper crystal lattice formation.[2] 3. Consider a different solvent system with a lower boiling point.
Poor Crystal Recovery After Recrystallization Too much solvent was used, or the compound has significant solubility in the cold solvent.Action: 1. Concentrate the solution by carefully evaporating some of the solvent and then attempt cooling again.[5] 2. Add a less polar "anti-solvent" dropwise to the solution to induce precipitation, though this may be less selective than slow cooling.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

The impurities in your final product are almost always related to the synthetic route employed. The two most common laboratory-scale syntheses are the hydrolysis of a nitrile and the amidation of a carboxylic acid derivative.

  • From 3,5-Difluorobenzonitrile Hydrolysis: The primary impurity will be the unreacted starting material, 3,5-Difluorobenzonitrile .[6] Incomplete hydrolysis or overly harsh conditions can also lead to the formation of 3,5-Difluorobenzoic acid .

  • From 3,5-Difluorobenzoic Acid/Chloride Amidation: The key impurities will be the starting materials: 3,5-Difluorobenzoic acid [7][8][9] or 3,5-Difluorobenzoyl chloride .[10][11] The latter is reactive and will likely hydrolyze to 3,5-difluorobenzoic acid during aqueous work-up.[11]

Q2: My NMR shows a significant amount of 3,5-Difluorobenzoic acid. What is the most efficient way to remove it?

3,5-Difluorobenzoic acid is an acidic impurity and can be easily removed with a simple acid-base extraction during the reaction work-up.

Rationale: The carboxylic acid will react with a mild base to form a water-soluble carboxylate salt, while the neutral this compound will remain in the organic layer.

Protocol:

  • Dissolve the crude product mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will likely observe CO₂ evolution (bubbling) as the acid is neutralized.

  • Separate the aqueous layer.

  • Repeat the wash with the sodium bicarbonate solution.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room temperature or below.[1][2] Impurities should ideally remain soluble at low temperatures or be insoluble at high temperatures.

Solvent Screening Protocol:

  • Place approximately 50 mg of your crude this compound into several test tubes.

  • To each tube, add a few drops of a different test solvent (e.g., water, ethanol, ethyl acetate, toluene, hexanes).

  • Observe the solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage.

  • Heat the tubes that did not show room temperature solubility. A good solvent will dissolve the compound completely at or near its boiling point.

  • Allow the hot solutions to cool slowly to room temperature, then in an ice bath. A good solvent will result in the formation of a high yield of crystals.

For benzamide derivatives, common solvent systems include ethanol/water, ethyl acetate/hexanes, or toluene.

Q4: When is column chromatography a better choice than recrystallization?

Column chromatography should be your method of choice when:

  • Impurities have similar solubility profiles to this compound, making separation by recrystallization ineffective.

  • Multiple impurities are present in significant quantities.

  • The product is an oil or a low-melting solid that is difficult to recrystallize.

  • You need to separate your product from an impurity with a very similar polarity , although this can be challenging.

Recrystallization is generally faster, more economical, and easier to scale up for removing minor impurities from a crystalline solid.

Q5: What analytical techniques are recommended to confirm the purity of my final product?

A combination of techniques should be used for a comprehensive assessment of purity:

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (156-158 °C) indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools to identify the presence of any residual starting materials, solvents, or side-products.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity by separating the main component from any impurities.

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.[4] A single spot on the TLC plate is a good indication of purity.

Part 3: Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound from an Ethanol/Water System

This protocol is a standard procedure for purifying moderately polar organic solids.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just fully dissolve the solid. It is crucial to use a minimal volume to ensure good recovery.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[3] Swirl the flask and gently reheat to boiling for 2-3 minutes.

  • Hot Filtration (if carbon was used): Pre-heat a funnel with a fluted filter paper by pouring hot solvent through it. Filter the hot solution quickly to remove the activated carbon. This step prevents the product from crystallizing prematurely on the filter paper.

  • Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is key to forming large, pure crystals.[2]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold water to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.

Protocol 2: General Guide for Purification by Column Chromatography
  • Stationary Phase Selection: For a moderately polar compound like this compound, silica gel is the most common stationary phase.

  • Mobile Phase (Eluent) Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good system will give your product an Rf value of approximately 0.3-0.4.

    • A common eluent system would be a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). Start with a low concentration of ethyl acetate and gradually increase the polarity.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, non-polar eluent. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Run the eluent through the column, collecting fractions. Monitor the separation by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified this compound.

Part 4: Visualizations

Purification_Workflow Crude Crude this compound Workup Aqueous Work-up (e.g., NaHCO3 wash) Crude->Workup Remove acidic/basic impurities Assess Assess Purity (TLC, Melting Point) Workup->Assess Pure Pure Product (>99%) Assess->Pure Purity > 99% Impure Purity < 99% Assess->Impure Purity < 99% Recryst Recrystallization Recryst->Assess Column Column Chromatography Column->Assess Impure->Recryst Crystalline Solid Impure->Column Oily / Multiple Impurities

Caption: General workflow for the purification of this compound.

Impurity_Logic Impurity Impurity Type Acidic (e.g., 3,5-Difluorobenzoic Acid) Neutral (e.g., Starting Nitrile) Colored By-products Method Removal Method Aqueous Bicarbonate Wash Recrystallization Recrystallization with Charcoal Column Chromatography Impurity:acid->Method:wash  Selective Removal of Acids   Impurity:neutral->Method:recryst  Different Solubility Profile   Impurity:neutral->Method:chrom  Different Polarity   Impurity:color->Method:charcoal  Adsorption of Color Bodies  

Caption: Logical relationship between impurity type and chosen removal method.

Part 5: References

  • JPH06239810A - Method for producing 3,5-difluoroaniline - Google Patents. --INVALID-LINK--

  • Protocol for the Recrystallization of 3,5-Difluoro-3'-methylbenzhydrol - Benchchem. --INVALID-LINK--

  • 3,5-Difluorobenzoic acid | 455-40-3 - Benchchem. --INVALID-LINK--

  • Technical Support Center: 2-Amino-3,5-difluorobenzonitrile Purification - Benchchem. --INVALID-LINK--

  • 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. --INVALID-LINK--

  • Process for the preparation of difluorobenzamide - European Patent Office - EP 0252564 A2. --INVALID-LINK--

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. --INVALID-LINK--

  • Application Note: Purification of 3-Fluoro-5-iodobenzamide by Recrystallization - Benchchem. --INVALID-LINK--

  • 3,5-Difluorobenzoic acid synthesis - ChemicalBook. --INVALID-LINK--

  • 3,5-Difluorobenzaldehyde synthesis - ChemicalBook. --INVALID-LINK--

  • 3,5-Difluorobenzoic acid. --INVALID-LINK--

  • 3,5-Difluorobenzoic acid 455-40-3 wiki - Guidechem. --INVALID-LINK--

  • 3,5-Difluorobenzoic acid | 455-40-3 - ChemicalBook. --INVALID-LINK--

  • 3,5-Difluorobenzoic acid 97 455-40-3 - Sigma-Aldrich. --INVALID-LINK--

  • 3,5-Difluorobenzoic Acid | 455-40-3 | Tokyo Chemical Industry (India) Pvt. Ltd. --INVALID-LINK--

  • This compound for synthesis 132980-99-5 - Sigma-Aldrich. --INVALID-LINK--

  • Technical Support Center: Recrystallization of 2-Amino-3,5-difluorobenzonitrile - Benchchem. --INVALID-LINK--

  • 3,5-Difluorobenzoyl chloride | C7H3ClF2O | CID 145600 - PubChem. --INVALID-LINK--

  • CAS 129714-97-2: 3,5-Difluorobenzoyl chloride | CymitQuimica. --INVALID-LINK--

  • 3,5-Difluorobenzoyl chloride | 129714-97-2 - ChemicalBook. --INVALID-LINK--

  • 3,5-二氟苯醯胺CAS 132980-99-5 | 841131. --INVALID-LINK--

  • 3,5-Difluorobenzoyl chloride 98 129714-97-2 - Sigma-Aldrich. --INVALID-LINK--

  • (PDF) 3,5-Difluorobenzoic acid - ResearchGate. --INVALID-LINK--

References

Technical Support Center: Purification of Crude 3,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude 3,5-Difluorobenzamide. Drawing upon established principles of organic chemistry and field-proven insights, this document offers detailed troubleshooting guides, frequently asked questions (FAQs), and step-by-step protocols to address common challenges encountered during the purification process.

Understanding the Impurity Profile of Crude this compound

Effective purification begins with a thorough understanding of the potential impurities present in the crude material. The primary route to this compound involves the hydrolysis of 3,5-difluorobenzonitrile[1]. This synthetic pathway can introduce several common impurities that must be addressed to achieve high purity.

Common Impurities:

  • Unreacted Starting Material: Residual 3,5-difluorobenzonitrile is a common impurity.

  • Hydrolysis Byproduct: Over-hydrolysis of the nitrile group can lead to the formation of 3,5-difluorobenzoic acid.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis, such as sulfuric acid, may be present in trace amounts.

  • Side-Reaction Products: Depending on the reaction conditions, other minor byproducts may be formed.

The purification strategy should be designed to effectively remove these specific impurities based on their differing physicochemical properties.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This is often due to the boiling point of the solvent being higher than the melting point of the solute-impurity mixture, or a very high concentration of impurities.

  • Immediate Action: Add a small amount of additional hot solvent to the mixture to see if the oil dissolves. If it does, allow the solution to cool more slowly.

  • Systematic Approach:

    • Re-evaluate your solvent choice. The ideal solvent should have a boiling point lower than the melting point of your compound.

    • Employ a solvent pair. Dissolve the crude product in a minimal amount of a "good" hot solvent (in which it is very soluble) and then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly. A common example is an ethyl acetate/hexane mixture.

    • Reduce the cooling rate. Allow the flask to cool to room temperature on the benchtop, insulated with glass wool or a beaker, before moving it to an ice bath.

Q2: I have poor recovery of my purified this compound after recrystallization. How can I improve the yield?

A2: Low recovery is a common issue and can be attributed to several factors:

  • Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.

  • Premature Crystallization: If crystals form during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

  • Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time (at least 30 minutes) to maximize crystal formation.

  • Inappropriate Solvent: If the compound is too soluble in the chosen solvent at low temperatures, recovery will be poor. A thorough solvent screen is recommended.

Q3: The recrystallized this compound is still colored. How can I remove colored impurities?

A3: Colored impurities can often be removed by treating the hot solution with activated charcoal.

  • Procedure: After dissolving the crude product in the hot solvent, allow the solution to cool slightly and add a small amount of activated charcoal (1-2% of the solute weight). Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can lead to a loss of your desired product.

Chromatography Troubleshooting

Q4: My this compound is not separating from an impurity on the silica gel column. What can I do?

A4: Poor separation in column chromatography can be addressed by modifying the mobile phase.

  • Optimize the Solvent System: If the spots are not well-separated on your TLC plate, they will not separate on the column. Experiment with different solvent systems. For a polar compound like a benzamide, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point.

  • Adjust Polarity: If the compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are eluting too slowly or not at all, gradually increase the polarity.

  • Consider a Different Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.

Q5: The peaks for my compound are tailing during HPLC analysis. What is the cause and how can I fix it?

A5: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, particularly with acidic silanol groups on the silica support.

  • Mobile Phase Additives: Adding a small amount of a competing agent to the mobile phase can mitigate these interactions. For an amide, adding a small amount of a weak acid like formic acid or acetic acid (e.g., 0.1%) can help to protonate the silanol groups and reduce tailing.

  • Adjust pH: The pH of the mobile phase can significantly impact the peak shape of ionizable compounds. For amides, a slightly acidic mobile phase is often beneficial.

  • Use a High-Purity Column: Modern HPLC columns are often end-capped to reduce the number of free silanol groups, leading to improved peak shapes for basic and polar compounds.

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization. A solvent screen is highly recommended to determine the optimal solvent system for your specific crude material.

1. Solvent Screening:

  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature until the solid is just covered.

  • Observe the solubility at room temperature. A good recrystallization solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will dissolve the compound completely upon heating.

  • Allow the solutions that showed good solubility at high temperatures to cool to room temperature and then in an ice bath. The formation of a significant amount of crystals indicates a suitable solvent.

Solvent Selection Guide (Predicted)

SolventPolarityBoiling Point (°C)Expected Solubility of this compound
WaterHigh100Low at RT, moderate to high when hot
EthanolHigh78Moderate at RT, high when hot
Ethyl AcetateMedium77Moderate at RT, high when hot
AcetoneMedium56High at RT
TolueneLow111Low at RT, moderate when hot
HexaneLow69Very low at RT and when hot

This table provides a starting point for solvent selection based on general principles. Experimental verification is crucial.

2. Recrystallization Procedure (Example with Ethyl Acetate/Hexane):

  • Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely with stirring and gentle heating.

  • If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities and charcoal.

  • To the hot filtrate, add hot hexane dropwise with swirling until the solution remains faintly turbid.

  • Add a few drops of hot ethyl acetate to re-clarify the solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Diagram of Recrystallization Workflow

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimum hot solvent start->dissolve hot_filtration Hot gravity filtration (optional) dissolve->hot_filtration cool Slow cooling to room temperature dissolve->cool If no insoluble impurities hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filtration ice_bath->filter wash Wash with cold solvent filter->wash dry Dry purified crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Protocol 2: Column Chromatography of Crude this compound

This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.

1. TLC Analysis and Solvent System Selection:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto a TLC plate (silica gel 60 F254).

  • Develop the TLC plate in various solvent systems of increasing polarity (e.g., 10%, 20%, 30%, 50% ethyl acetate in hexane).

  • The ideal solvent system will give a good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.3-0.4.

2. Column Preparation and Loading:

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure.

  • Drain the solvent until the level is just above the top of the silica.

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during elution.

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Begin eluting the column, collecting fractions in test tubes or vials.

  • Monitor the separation by TLC analysis of the collected fractions.

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Diagram of Column Chromatography Logic

Chromatography_Logic start Crude Mixture tlc TLC Analysis (Solvent System Optimization) start->tlc sample_loading Sample Loading column_prep Column Packing (Silica Gel Slurry) tlc->column_prep column_prep->sample_loading elution Elution & Fraction Collection sample_loading->elution fraction_analysis TLC Analysis of Fractions elution->fraction_analysis combine Combine Pure Fractions fraction_analysis->combine Identify pure fractions evaporate Solvent Evaporation combine->evaporate end Pure Product evaporate->end

Caption: Logical workflow for purification by column chromatography.

Purity Assessment

The purity of the final this compound should be assessed using appropriate analytical techniques.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid, e.g., 0.1% phosphoric acid or formic acid) is a good starting point for method development[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified product and detect the presence of any remaining impurities.

References

troubleshooting guide for the synthesis of 3,5-Difluorobenzamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3,5-Difluorobenzamide Derivatives

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound derivatives. As a core structural motif in numerous pharmaceutical and agrochemical compounds, the successful and efficient synthesis of these molecules is critical. The presence of the 3,5-difluoro pattern introduces unique electronic properties that can enhance biological activity and metabolic stability.[1][2] However, this substitution also presents specific challenges in synthesis.

This guide, structured in a question-and-answer format, addresses common issues encountered during the preparation of this compound derivatives. It provides not only solutions but also the underlying chemical principles to empower you to troubleshoot effectively.

Part 1: General Considerations & Safety

Question: What are the primary safety concerns when working with precursors for this compound synthesis?

Answer: The most common and direct synthetic route involves the use of 3,5-difluorobenzoyl chloride . This reagent is highly reactive and requires careful handling.

  • Corrosivity and Reactivity with Water: 3,5-Difluorobenzoyl chloride is a corrosive liquid that causes severe skin burns and eye damage.[3] It reacts violently with water and moisture, including humidity in the air, to produce 3,5-difluorobenzoic acid and corrosive hydrogen chloride (HCl) gas.[4] All reactions should be conducted under anhydrous conditions in a well-ventilated fume hood.[3]

  • Inhalation Hazard: It is classified as a substance that may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, a face shield, and a lab coat, is mandatory.[5] Use of a respirator with a suitable filter (e.g., type ABEK) may be necessary depending on the scale and experimental setup.

  • Handling Precautions: Always add the acyl chloride to your reaction mixture; never add reagents (especially water or alcohols) to the bulk acyl chloride to avoid a violent, exothermic reaction.[3] Ensure all glassware is thoroughly dried before use.

Part 2: Troubleshooting the Amide Coupling Reaction

This section addresses the core amidation step, where an amine is coupled with an activated 3,5-difluorobenzoic acid derivative.

Workflow for Synthesis of this compound Derivatives

Synthesis_Workflow cluster_0 Route A: Acyl Chloride Method cluster_1 Route B: Direct Coupling Method A1 3,5-Difluorobenzoic Acid A2 Thionyl Chloride (SOCl₂) or Oxalyl Chloride A1->A2 Activation A3 3,5-Difluorobenzoyl Chloride A2->A3 A4 Amine (R-NH₂) + Base (e.g., NEt₃) A3->A4 Amidation A5 Work-up & Purification A4->A5 A6 Final Product A5->A6 B1 3,5-Difluorobenzoic Acid + Amine (R-NH₂) B2 Coupling Reagent (e.g., HATU, EDC) B1->B2 Amidation B3 Work-up & Purification B2->B3 B4 Final Product B3->B4

Caption: Common synthetic routes to this compound derivatives.

Question: My amidation reaction is giving a very low yield or failing completely. What are the likely causes?

Answer: This is a common issue that can typically be traced to one of three areas: the quality of your reagents, the nature of your amine, or the reaction conditions.

  • Reagent Quality and Handling:

    • Hydrolysis of Acyl Chloride: As mentioned, 3,5-difluorobenzoyl chloride readily hydrolyzes. If your acyl chloride is old or has been improperly stored, it may have partially converted to 3,5-difluorobenzoic acid. The carboxylic acid is significantly less reactive and will not participate in the reaction under standard conditions, leading to low conversion.

    • Wet Amine or Solvent: Any moisture in your amine or solvent will consume the acyl chloride, reducing the amount available to react with your amine. Ensure solvents are anhydrous and that the amine is dry.

  • Amine Nucleophilicity and Steric Hindrance:

    • Electron-Deficient Amines: If your amine is electron-poor (e.g., an aniline with electron-withdrawing groups), its nucleophilicity will be greatly reduced. These reactions often require harsher conditions (higher temperatures) or more potent coupling methods.[6][7]

    • Sterically Hindered Amines: Amines with bulky groups near the nitrogen atom (e.g., secondary amines or ortho-substituted anilines) will react more slowly due to steric hindrance.[8][9] The incoming nucleophile is physically blocked from efficiently attacking the carbonyl carbon.

  • Inadequate Reaction Conditions:

    • Insufficient Base: When using the acyl chloride method, a non-nucleophilic base (like triethylamine or pyridine) is crucial. It scavenges the HCl generated during the reaction. Without a base, the HCl will protonate the starting amine, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride. Always use at least one equivalent of base.

    • Low Temperature: While many acyl chloride amidations proceed readily at 0°C or room temperature, unreactive amines may require heating to drive the reaction to completion.

Question: I am seeing a significant amount of a white solid impurity that is not my desired product. TLC analysis shows a spot at a lower Rf that corresponds to 3,5-difluorobenzoic acid. Why?

Answer: This is a classic sign of hydrolysis . The presence of 3,5-difluorobenzoic acid is direct evidence that your acyl chloride has reacted with water at some point.

  • Cause: This can happen before the reaction (degraded starting material) or during the reaction (wet solvent, glassware, or amine).

  • Solution:

    • Verify Acyl Chloride Purity: If possible, check the purity of your 3,5-difluorobenzoyl chloride by ¹H or ¹⁹F NMR before use. Alternatively, consider purifying it by distillation if you suspect it is degraded.

    • Ensure Anhydrous Conditions: Dry your solvents using standard methods (e.g., distillation from a drying agent or passing through a solvent purification system). Dry glassware in an oven overnight and cool it under a stream of inert gas (nitrogen or argon).

    • Purification: The acidic nature of the benzoic acid byproduct makes it easy to remove. During aqueous work-up, washing the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt.

Question: My standard coupling conditions (like DCC/DMAP) are failing for a particularly difficult coupling. What advanced strategies can I employ?

Answer: For challenging substrates, such as sterically hindered amines or electron-deficient anilines, standard coupling reagents may be insufficient.[8][9] You may need to switch to a more robust coupling system.

  • Strategy 1: Use a Modern Urionium/Aminium Salt Reagent: Reagents like HATU, HBTU, or COMU are highly effective because they form activated esters that are more reactive than the O-acylisourea intermediate from DCC. They are often the first choice for difficult peptide couplings and are equally effective here.

  • Strategy 2: Convert to an Acyl Fluoride: While you are starting with an acyl chloride, in some cases, an in situ generated acyl fluoride can be superior for hindered couplings.[6] The small size of the fluorine atom minimizes steric clash during the nucleophilic attack. Reagents like Cyanuric fluoride or Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) can be used to convert the carboxylic acid directly to the acyl fluoride.[8]

  • Strategy 3: Change the Solvent and Temperature: Sometimes, simply changing the solvent to a higher-boiling aprotic solvent (e.g., from DCM to DMF or dioxane) and increasing the temperature can provide the necessary energy to overcome the activation barrier for sluggish reactions.

Comparison of Common Amide Coupling Reagents
Reagent ClassExamplesProsConsBest For
Carbodiimides DCC, EDCInexpensive, widely available.Can cause epimerization with chiral centers; DCU byproduct (from DCC) can be difficult to remove.Standard, unhindered couplings.
Urionium/Aminium Salts HATU, HBTU, COMUHigh reactivity, fast reaction times, low rates of side reactions.Expensive, can be moisture-sensitive.Difficult couplings, sterically hindered or electron-poor amines.[10]
Phosphonium Salts PyBOP, PyAOPHigh reactivity, similar to uronium salts.Can be less reactive than uronium salts for very hindered systems.General purpose, including moderately challenging couplings.
Other CDI, T3PCDI is inexpensive; T3P byproducts are water-soluble and easy to remove.CDI is ineffective for hindered substrates; T3P can be corrosive.Aliphatic primary amines (CDI); scale-up processes (T3P).[10]

Part 3: Work-up and Purification

Question: My product seems to be precipitating during the reaction or work-up. How should I handle this?

Answer: this compound derivatives, particularly those derived from aromatic amines, are often highly crystalline and may have poor solubility in common organic solvents like dichloromethane or ethyl acetate.

  • During Reaction: If the product precipitates from the reaction mixture, this can actually be beneficial, driving the reaction to completion via Le Châtelier's principle. The main challenge is ensuring the reaction mixture remains stirrable. If it becomes too thick, you may need to add more solvent.

  • During Work-up: If the product precipitates during aqueous extraction (often at the interface of the organic and aqueous layers), you may need to perform a "hot filtration." This involves filtering the entire biphasic mixture while warm to isolate the solid product. Alternatively, try adding a more polar solvent in which the product is more soluble (like THF or acetone) to the organic layer to keep it in solution during the washes.

  • Purification Strategy: If the product is highly crystalline and the impurities are soluble, direct crystallization is the best purification method.[11] Slurry the crude solid in a suitable solvent (like diethyl ether or ethanol/water) to wash away soluble impurities, then collect the solid by filtration. If chromatography is necessary, you may need to use a more polar eluent system or a different stationary phase if solubility on silica gel is an issue.

Troubleshooting Flowchart

Troubleshooting_Flowchart decision decision remedy remedy start Low or No Product Yield c1 Starting materials consumed? start->c1 c2 Major side product observed? c1->c2 Yes r1 Check amine reactivity (sterics/electronics). Increase temperature or reaction time. Use stronger coupling reagent (e.g., HATU). c1->r1 No c3 Is side product 3,5-difluorobenzoic acid? c2->c3 Yes r3 Optimize reaction conditions. Consider catalyst or different solvent. c2->r3 No r2 Ensure anhydrous conditions. Use fresh, pure acyl chloride. Check solvent and amine for water. c3->r2 Yes r4 Check for sufficient base (if using acyl chloride). Verify amine quality. c3->r4 No

Caption: A decision tree for troubleshooting low-yield reactions.

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-3,5-difluorobenzamide via Acyl Chloride Method

  • Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq, e.g., 1.07 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq, 1.67 mL, 12 mmol) to the stirred solution.

  • Acyl Chloride Addition: Dissolve 3,5-difluorobenzoyl chloride (1.1 eq, 1.94 g, 11 mmol) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled amine solution over 15 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting amine is consumed.

  • Work-up: Quench the reaction by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol/water or by silica gel chromatography to afford the pure N-benzyl-3,5-difluorobenzamide.

References

Technical Support Center: Improving the Solubility of 3,5-Difluorobenzamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with 3,5-Difluorobenzamide in their in vitro assays. It offers a combination of frequently asked questions for quick reference and in-depth troubleshooting guides with detailed protocols and scientific explanations.

I. Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a solid, white to off-white powder. Key properties are summarized in the table below. Its amide functional group and fluorinated phenyl ring contribute to its relatively low aqueous solubility.

PropertyValueSource
Molecular Formula C₇H₅F₂NO
Molecular Weight 157.12 g/mol [1]
Melting Point 156-158 °C (decomposes)[2]
Appearance Powder

Q2: I'm seeing precipitation when I add my this compound DMSO stock to my aqueous cell culture media. What is happening?

A2: This is a common issue known as "DMSO shock" or precipitation. While this compound may be soluble in 100% DMSO, when this stock solution is diluted into an aqueous buffer or media, the DMSO concentration dramatically decreases. This shifts the polarity of the solvent system, and if the final concentration of the compound exceeds its solubility in the final aqueous environment, it will precipitate out of solution.[3][4]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The tolerance to DMSO varies significantly between cell lines.[5] Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell-based assays, though some robust cell lines may tolerate up to 1%.[4][5] It is crucial to perform a vehicle control experiment to determine the maximum DMSO concentration that does not affect the viability or function of your specific cells.

Q4: Can I use solvents other than DMSO?

A4: Yes, other organic solvents like ethanol or co-solvent systems involving polyethylene glycol 400 (PEG 400) can be used.[6][7] However, like DMSO, these solvents can also exhibit cellular toxicity, and their final concentration in the assay must be carefully controlled and validated.[5][8]

II. Troubleshooting Guide: Step-by-Step Solubilization Strategies

This section provides detailed protocols to address specific solubility challenges with this compound.

Issue 1: Initial Dissolution and Stock Solution Preparation

If you are having trouble dissolving the initial powder to create a high-concentration stock solution, follow this workflow:

G start Start: Weigh this compound dmso Try dissolving in 100% DMSO start->dmso heat_sonicate Gently warm (37°C) and sonicate dmso->heat_sonicate If powder remains fail Insoluble in DMSO dmso->fail If insoluble success Success: Store stock solution correctly heat_sonicate->success If dissolved heat_sonicate->fail If still insoluble cosolvent Try a co-solvent system (e.g., DMSO:PEG 400) fail->cosolvent cosolvent->success If dissolved ph_adjust Consider pH adjustment (for advanced users) cosolvent->ph_adjust If insoluble ph_adjust->success If dissolved fail2 Still insoluble ph_adjust->fail2 G cluster_0 Cyclodextrin Complexation compound This compound (Hydrophobic Guest) complex Inclusion Complex (Water Soluble) compound->complex Encapsulation cd Cyclodextrin (Hydrophilic Host) cd->complex

References

Technical Support Center: Scale-Up Synthesis of 3,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3,5-Difluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chemical intermediate. We provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the successful and safe execution of your synthesis.

Overview of Synthetic Strategies

The industrial-scale synthesis of this compound is primarily approached via two well-established routes: the direct amidation of 3,5-difluorobenzoic acid and the controlled hydrolysis of 3,5-difluorobenzonitrile. The choice between these pathways often depends on factors such as raw material cost and availability, equipment constraints, and waste disposal considerations.[1] Each route presents a unique set of challenges that must be carefully managed during scale-up.

Synthetic_Routes cluster_0 Starting Materials cluster_1 Synthesis Pathways 3_5_DFBA 3,5-Difluorobenzoic Acid Amidation Route 1: Amidation 3_5_DFBA->Amidation 3_5_DFBN 3,5-Difluorobenzonitrile Hydrolysis Route 2: Hydrolysis 3_5_DFBN->Hydrolysis Product This compound Amidation->Product Hydrolysis->Product Troubleshooting_Hydrolysis start Problem: Low Yield & Charring in Nitrile Hydrolysis cause1 Probable Cause: Insufficient Acid Strength / High Viscosity start->cause1 solution1 Solution: 1. Use stronger acid (e.g., Oleum). 2. Implement temperature staging. 3. Ensure powerful mechanical agitation. cause1->solution1 Address with

References

Technical Support Center: Preventing Side Reactions in the Functionalization of 3,5-Difluorobenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and functionalization of 3,5-Difluorobenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide expert insights and troubleshoot common side reactions encountered during the chemical modification of this valuable building block. As Senior Application Scientists, we ground our advice in mechanistic principles to help you not only solve current challenges but also anticipate and prevent future issues.

Troubleshooting Guide: Common Side Reactions & Solutions

This section directly addresses specific experimental issues in a question-and-answer format.

Category 1: Amide Group Instability

Question: My reaction is showing significant formation of 3,5-difluorobenzoic acid as a byproduct. Why is my amide hydrolyzing, and how can I prevent it?

Answer: This is a classic case of amide hydrolysis, a common side reaction when working with benzamides. The amide functional group, while generally robust, is susceptible to nucleophilic attack at the carbonyl carbon, leading to cleavage of the C-N bond.

Causality & Mechanism: Amide hydrolysis can occur under both acidic and basic conditions.

  • Basic Hydrolysis: Under basic conditions, a nucleophile (like hydroxide, OH⁻) directly attacks the electrophilic carbonyl carbon. This is often the rate-determining step. The presence of two electron-withdrawing fluorine atoms on the aromatic ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to this attack compared to non-fluorinated benzamides. The reaction proceeds to form a tetrahedral intermediate, which then collapses to yield a carboxylate salt and ammonia.[1][2] Subsequent acidic workup protonates the carboxylate to give the undesired 3,5-difluorobenzoic acid.

  • Acidic Hydrolysis: In acidic media, the carbonyl oxygen is first protonated, which significantly activates the carbonyl carbon towards attack by a weak nucleophile like water.[3][4]

Preventative Strategies & Protocols:

  • Strict Anhydrous Conditions: Water is the primary reactant for hydrolysis. Ensure all solvents are rigorously dried (e.g., using molecular sieves or distillation from a drying agent), and run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

  • Choice of Base: If your reaction requires a base, select a non-nucleophilic, sterically hindered base. Bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (KOtBu) are preferable to hydroxide-containing bases (NaOH, KOH) or alkoxides that can be hydrolyzed to hydroxides.

  • Temperature Control: Hydrolysis is often accelerated at elevated temperatures.[5] If your desired reaction allows, maintain the lowest possible temperature. For highly exothermic reactions, ensure efficient cooling and slow addition of reagents.

  • Protecting Groups: In multi-step syntheses where the amide will be subjected to harsh conditions, consider converting the primary amide to a more robust secondary amide (e.g., a Boc-protected amide) or another functional group that can be reverted to the amide later.

Category 2: C-H Functionalization & Directed ortho-Metalation (DoM)

Question: I'm attempting a Directed ortho-Metalation (DoM) on this compound, but I'm getting low yields and a complex mixture of products. What is going wrong?

Answer: Directed ortho-Metalation is a powerful tool for functionalizing the C2 and C6 positions of the benzamide ring. The amide group acts as a Directed Metalation Group (DMG), coordinating to an organolithium base and directing deprotonation to the adjacent ortho positions.[6][7] However, the reaction is sensitive to conditions, and several side reactions can compete.

Causality & Common Pitfalls:

  • Inefficient Deprotonation: The acidity of the ortho protons is enhanced by the amide DMG, but incomplete deprotonation can occur if the base is not strong enough, is added too quickly, or if its concentration is too low. Common bases include n-BuLi, s-BuLi, or t-BuLi.[8]

  • Competing N-H Deprotonation: The primary amide has two acidic N-H protons. The organolithium base will deprotonate the nitrogen first, forming a lithium anilide. A second equivalent of base is required to deprotonate the ortho C-H bond. Using insufficient base is a common cause of failure.

  • Degradation of the Lithiated Intermediate: The ortho-lithiated species can be unstable, especially at higher temperatures. It can react with the solvent (e.g., THF) or other electrophiles present in the reaction mixture.

  • Steric Hindrance: The approach of the electrophile to the ortho position can be sterically hindered, leading to low conversion.[9]

start Low Yield in DoM Reaction check_base Is >2.2 eq. of potent organolithium base (s-BuLi, t-BuLi) used? start->check_base check_temp Was the reaction kept at low temperature (-78 °C)? check_base->check_temp Yes outcome_base_no Failure: Incomplete deprotonation of both N-H and C-H. check_base->outcome_base_no No check_moisture Are all reagents and solvents strictly anhydrous? check_temp->check_moisture Yes outcome_temp_no Side Reaction: Intermediate decomposition or reaction with solvent. check_temp->outcome_temp_no No check_electrophile Is the electrophile reactive and added correctly? check_moisture->check_electrophile Yes outcome_moisture_no Side Reaction: Lithiated species quenched by water. check_moisture->outcome_moisture_no No outcome_electrophile_no Failure: Inefficient trapping of the aryl anion. check_electrophile->outcome_electrophile_no No solution Solution Found: Optimize conditions. check_electrophile->solution Yes

Caption: Troubleshooting workflow for Directed ortho-Metalation.

Preventative Strategies & Protocols:

  • Base Stoichiometry and Choice: Use at least 2.2 equivalents of a strong alkyllithium base like s-BuLi or t-BuLi. The first equivalent deprotonates the amide nitrogen, the second deprotonates the second N-H proton, and the excess drives the C-H deprotonation. The use of an additive like TMEDA (tetramethylethylenediamine) can break up alkyllithium aggregates, increasing basicity and accelerating the reaction.[10]

  • Strict Temperature Control: Maintain the temperature at -78 °C (a dry ice/acetone bath) throughout the lithiation and electrophilic quench steps.

  • Reverse Addition: After forming the di-lithiated species, consider adding this solution via cannula to a separate flask containing the electrophile, also cooled to -78 °C. This can minimize side reactions of the electrophile.

Category 3: Palladium-Catalyzed Cross-Coupling Reactions

Question: I am trying to perform a Buchwald-Hartwig amination on a halogenated this compound derivative, but I'm observing significant hydrodehalogenation (loss of the halogen). What's causing this?

Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations.[11] It competes with the desired C-N bond formation and results in a reduced product where the halogen is replaced by a hydrogen atom.

Causality & Mechanism: The Buchwald-Hartwig catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[12] The hydrodehalogenation side reaction can occur via a competing pathway where the palladium-amido intermediate undergoes β-hydride elimination, if the amine has β-hydrogens. This forms an imine and a palladium-hydride species, which can then reductively eliminate the arene, leading to the hydrodehalogenated product.[11]

cluster_0 Buchwald-Hartwig Cycle cluster_1 Side Reaction pd0 L-Pd(0) oa_complex [Ar-Pd(II)-X]L pd0->oa_complex Oxidative Addition (Ar-X) amido_complex [Ar-Pd(II)-NR2]L oa_complex->amido_complex + HNR2 - HX product Ar-NR2 + L-Pd(0) amido_complex->product Reductive Elimination (Desired Pathway) beta_elim β-Hydride Elimination amido_complex->beta_elim pd_hydride [H-Pd(II)-X]L beta_elim->pd_hydride Forms Pd-H Species side_product Ar-H + L-Pd(0) pd_hydride->side_product Reductive Elimination

References

stability of 3,5-Difluorobenzamide under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Difluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the stability of this compound under acidic and basic conditions. Our goal is to equip you with the foundational knowledge and practical protocols to anticipate and resolve challenges in your work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic and basic conditions?

The primary degradation pathway for this compound under both acidic and basic conditions is hydrolysis of the amide bond. This reaction yields 3,5-Difluorobenzoic acid and ammonia (under acidic conditions, the ammonium ion is formed).

Q2: How do the fluorine atoms on the benzene ring influence the stability of this compound?

The two fluorine atoms are electron-withdrawing groups. Their presence on the benzene ring can influence the electron density of the carbonyl carbon in the amide group. This electronic effect can impact the rate of nucleophilic attack by water or hydroxide ions, thereby affecting the overall rate of hydrolysis compared to unsubstituted benzamide. Generally, electron-withdrawing groups can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, potentially accelerating hydrolysis.

Q3: What are the expected challenges when conducting stability studies of this compound?

A key challenge is controlling the extent of degradation to a desired level (typically 5-20% for forced degradation studies) to accurately identify primary degradation products without them degrading further.[1] Additionally, ensuring the specificity of the analytical method to separate and quantify this compound from its primary degradant, 3,5-Difluorobenzoic acid, and any potential minor byproducts is crucial for obtaining reliable data.

Q4: Are there any known secondary degradation products for this compound?

Under typical forced degradation conditions, the primary degradation product is 3,5-Difluorobenzoic acid. While the formation of secondary degradation products is possible under harsh stress conditions or prolonged exposure, there is limited specific information available in the public domain for this compound. It is crucial to monitor for the appearance of any new peaks in your chromatograms during the time course of your study.

Troubleshooting Guide

This section addresses common issues encountered during the stability assessment of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No or very slow degradation observed under acidic/basic stress. - Insufficiently harsh conditions (concentration of acid/base, temperature, or time).- Low solubility of this compound in the aqueous stress medium.- Incrementally increase the concentration of the acid or base (e.g., from 0.1 M to 1 M).- Increase the reaction temperature in controlled steps (e.g., 60°C, 80°C).- Extend the duration of the study.- Consider using a co-solvent (e.g., acetonitrile, methanol) to improve solubility, but be mindful of its potential reactivity.
Degradation is too rapid and exceeds the target range (5-20%). - Stress conditions are too aggressive.- Reduce the concentration of the acid or base.- Lower the reaction temperature.- Shorten the time points for sample collection.
Poor mass balance in the analytical results. - The primary degradation product (3,5-Difluorobenzoic acid) may have a different UV response factor than the parent compound.- Formation of non-UV active or volatile degradation products.- Adsorption of the compound or its degradants to the sample vial.- Determine the relative response factor of 3,5-Difluorobenzoic acid against this compound and correct the peak areas accordingly.- Use a mass spectrometer (LC-MS) to detect non-UV active compounds.- Use silanized glassware to minimize adsorption.
Inconsistent or irreproducible stability data. - Inaccurate preparation of stress solutions.- Temperature fluctuations in the stability chamber or water bath.- Inconsistent sample work-up procedures.- Ensure accurate preparation and verification of the pH of your acidic and basic solutions.- Use a calibrated and stable heating source.- Standardize all sample handling and preparation steps.
Peak splitting or tailing for this compound or 3,5-Difluorobenzoic acid in HPLC analysis. - Inappropriate mobile phase pH.- Column degradation.- Co-elution with impurities.- Adjust the mobile phase pH to ensure consistent ionization of the analyte and degradant.- Use a fresh column or a guard column.- Optimize the gradient or mobile phase composition to improve separation.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps for conducting a forced degradation study to assess the stability of this compound under acidic and basic conditions. The goal is to achieve a target degradation of 5-20%.[1]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Calibrated heating block or water bath

  • HPLC system with UV or PDA detector

  • Class A volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Sample Preparation:

    • Acid Hydrolysis:

      • To a volumetric flask, add an appropriate volume of the stock solution.

      • Add 0.1 M HCl to the mark.

      • Prepare a parallel sample with 1 M HCl.

      • Prepare a control sample with water instead of HCl.

    • Base Hydrolysis:

      • To a volumetric flask, add an appropriate volume of the stock solution.

      • Add 0.1 M NaOH to the mark.

      • Prepare a parallel sample with 1 M NaOH.

      • Prepare a control sample with water instead of NaOH.

  • Incubation:

    • Place the flasks in a calibrated heating block or water bath set to a specific temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching and Analysis:

    • Immediately neutralize the acidic samples with an equivalent amount of base (e.g., 0.1 M NaOH for the 0.1 M HCl sample) and vice versa for the basic samples.

    • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis:

    • Calculate the percentage of this compound remaining and the percentage of 3,5-Difluorobenzoic acid formed at each time point.

    • Plot the degradation profile over time.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its primary degradation product, 3,5-Difluorobenzoic acid.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Method Validation Considerations:

  • Specificity: Analyze stressed samples to ensure the peaks for the parent compound and degradation product are well-resolved from each other and from any potential excipients or impurities.

  • Linearity: Establish a linear relationship between the concentration and the detector response for both this compound and 3,5-Difluorobenzoic acid.

  • Accuracy and Precision: Determine the closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Diagrams

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare this compound Stock Solution acid_stress Prepare Acidic Stress Samples (0.1M & 1M HCl) stock->acid_stress base_stress Prepare Basic Stress Samples (0.1M & 1M NaOH) stock->base_stress control Prepare Control Sample (Water) stock->control incubate Incubate at Elevated Temperature (e.g., 60°C) acid_stress->incubate base_stress->incubate control->incubate sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 12, 24h) incubate->sample quench Neutralize Samples sample->quench dilute Dilute for HPLC quench->dilute hplc Analyze by Stability-Indicating HPLC Method dilute->hplc calculate Calculate % Degradation and % Degradant Formation hplc->calculate pathway Identify Degradation Pathway calculate->pathway

Caption: Workflow for conducting a forced degradation study of this compound.

Degradation Pathway of this compound

Degradation_Pathway reactant This compound C₇H₅F₂NO product 3,5-Difluorobenzoic Acid C₇H₄F₂O₂ reactant->product Hydrolysis (Acid or Base Catalyzed) byproduct Ammonia / Ammonium Ion NH₃ / NH₄⁺

Caption: Primary hydrolytic degradation pathway of this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3,5-Difluorobenzamide and Other Halogenated Benzamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of core chemical scaffolds is a cornerstone of innovation. Among these, the benzamide moiety stands out as a "privileged scaffold," forming the backbone of numerous therapeutic agents. The introduction of halogen atoms to this structure is a powerful, albeit nuanced, strategy to modulate a compound's biological activity, pharmacokinetic profile, and target specificity.

This guide provides an in-depth comparison of 3,5-difluorobenzamide with other halogenated benzamides. While direct, head-to-head comparative data for this compound across multiple targets is nascent in the public domain, this document synthesizes data from structurally related compounds to build a robust framework for understanding its potential. We will delve into the structure-activity relationships (SAR) of halogenated benzamides, focusing on key therapeutic targets like the bacterial cell division protein FtsZ and the DNA repair enzyme Poly(ADP-ribose) polymerase (PARP), where this chemical class has shown significant promise.

The Strategic Role of Halogenation in Benzamide Drug Design

Halogenation is a fundamental tactic in medicinal chemistry used to fine-tune the properties of a drug candidate.[1] The choice of halogen and its position on the benzamide ring can profoundly influence a molecule's efficacy and safety.

  • Fluorine: The most electronegative element, fluorine, is relatively small and can act as a bioisostere for a hydrogen atom. Its introduction can block metabolic oxidation at that position, thereby increasing a drug's half-life and bioavailability.[2] The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes.[2] Furthermore, fluorine's electron-withdrawing nature can alter the acidity of nearby protons and influence the molecule's binding affinity to its target protein through altered electrostatic interactions or hydrogen bonding.[3] The 3,5-difluoro substitution pattern, in particular, leverages these effects symmetrically.[4]

  • Chlorine, Bromine, and Iodine: As we move down the halogen group, the atoms become larger, more polarizable, and less electronegative. Chlorine and bromine can significantly enhance lipophilicity, which may improve membrane permeability.[5] Their size can provide critical steric bulk needed to fit into specific binding pockets. Iodine, the largest and most polarizable of the common halogens, can form strong halogen bonds—a type of non-covalent interaction with Lewis bases—that can anchor a ligand to its protein target.[3]

The following sections will explore these principles through the lens of specific biological targets, comparing the activity of various halogenated benzamides.

Targeting Bacterial Cell Division: FtsZ Inhibition

The Filamentous temperature-sensitive protein Z (FtsZ) is an essential bacterial protein that forms the Z-ring, a structure critical for cell division.[6] Its prokaryote-specific nature and structural relation to eukaryotic tubulin make it an attractive target for novel antibiotics.[7] Benzamides have emerged as a promising class of FtsZ inhibitors, with halogenation playing a key role in their potency.

While specific data for this compound is limited, extensive research on the isomeric 2,6-difluorobenzamide scaffold provides powerful insights into the impact of difluorination. Studies consistently show that 2,6-difluorobenzamide derivatives are significantly more potent antibacterial agents than their non-fluorinated 3-methoxybenzamide counterparts.[2]

Comparative Antibacterial Activity of Halogenated Benzamide Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 3-alkoxy-2,6-difluorobenzamide derivatives against various bacterial strains. For context, the parent 3-methoxybenzamide has weak activity, with MIC values often well above 64 µg/mL.

Compound IDR Group (at 3-position)Halogenation PatternB. subtilis ATCC9372 MIC (µg/mL)S. aureus ATCC29213 MIC (µg/mL)Reference
Derivative 7 3-chloroalkoxy2,6-difluoro0.25 - 1<10[8]
Derivative 12 3-bromoalkoxy2,6-difluoro0.25 - 1<10[8]
Derivative 17 3-alkyloxy2,6-difluoro0.25 - 1<10[8]
Derivative 36 3-O-chlorobenzyl2,6-difluoro0.54 (MRSA)[9]
Non-fluorinated Analog 3-O-chlorobenzylNone>64>64[9]

Causality Behind the Data: The dramatic increase in potency observed with the 2,6-difluoro substitution highlights the importance of fluorine in this scaffold.[9] Conformational analysis reveals that the fluorine atoms induce a non-planar twist between the carboxamide group and the aromatic ring.[2] This specific conformation is believed to be crucial for optimal binding within the allosteric interdomain cleft of the FtsZ protein.[2][10] The non-fluorinated analogs lack this enforced conformation and thus exhibit weaker binding and antibacterial activity. While this data is for the 2,6-isomer, it establishes a strong rationale for investigating this compound derivatives as potential FtsZ inhibitors, as the electronic and conformational effects of the fluorine atoms are likely to confer significant potency.

A Potential Role in Oncology: PARP Inhibition

Poly(ADP-ribose) polymerases (PARP), particularly PARP1, are critical enzymes in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs). In cancers with deficient homologous recombination (HR) pathways (e.g., those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of SSBs, which convert to lethal double-strand breaks during replication. This concept, known as synthetic lethality, has made PARP inhibitors a successful class of targeted cancer therapies.

The benzamide moiety is a foundational pharmacophore in nearly all clinical PARP inhibitors, as it mimics the nicotinamide portion of the enzyme's natural substrate, NAD+, thereby competitively inhibiting its catalytic site.

Structure-Activity Relationship in Benzamide-Based PARP Inhibitors

While specific inhibitory data for this compound against PARP is not yet widely published, the SAR of existing inhibitors provides a strong basis for its potential. The development of potent PARP inhibitors often involves modifying the benzamide core. For instance, 3-fluoro-5-iodobenzamide has been identified as a key precursor for synthesizing novel PARP inhibitors, underscoring the value of di-halogenation at the 3 and 5 positions.

Why 3,5-Dihalogenation is Advantageous:

  • Metabolic Stability: The fluorine atom at the 3-position can block a potential site of metabolic hydroxylation, increasing the compound's stability and bioavailability.

  • Binding Interactions: The electronegative fluorine can form favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with residues in the PARP active site.

  • Synthetic Handle: An iodine or bromine at the 5-position can serve as a versatile synthetic handle for introducing larger, more complex chemical groups via cross-coupling reactions, allowing for the exploration of additional binding pockets and optimization of potency.

Given these principles, this compound represents a highly promising core structure for novel PARP inhibitors. The dual fluorine substitution would be expected to confer high metabolic stability while providing the necessary electronic modulation for strong binding to the PARP catalytic domain.

Experimental Protocols for Biological Activity Assessment

To ensure scientific integrity, the following section details standardized, step-by-step protocols for assessing the biological activity of halogenated benzamides against key targets.

Protocol 1: In Vitro PARP1 Inhibition Assay (Colorimetric)

This protocol is designed to quantify the inhibitory effect of a test compound on the enzymatic activity of recombinant human PARP1.

Principle: Histone-coated plates serve as a substrate for PARP1. In the presence of activated DNA and its substrate NAD+, active PARP1 adds poly(ADP-ribose) (PAR) chains to the histones. The extent of this PARylation is quantified using an anti-PAR antibody linked to a horseradish peroxidase (HRP) conjugate, which generates a colorimetric signal.

Methodology:

  • Plate Preparation: Use a 96-well plate pre-coated with histones.

  • Compound Preparation: Prepare a serial dilution of the test benzamide (e.g., this compound) in DMSO. Further dilute in PARP assay buffer to achieve final concentrations ranging from 1 nM to 100 µM. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a DMSO-only vehicle control.

  • Reaction Setup: To each well, add 25 µL of the test compound dilution or control.

  • Enzyme Addition: Add 25 µL of a solution containing recombinant human PARP1 enzyme and activated DNA to each well.

  • Reaction Initiation: Start the reaction by adding 50 µL of β-NAD+ to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Washing: Wash the plate four times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unreacted reagents.

  • Antibody Incubation: Add 100 µL of a diluted anti-PAR-HRP conjugate antibody to each well and incubate at room temperature for 60 minutes.

  • Washing: Repeat the washing step as described in step 7.

  • Signal Development: Add 100 µL of HRP substrate (e.g., TMB) to each well. Allow the color to develop for 15-30 minutes in the dark.

  • Stopping the Reaction: Add 100 µL of a stop solution (e.g., 1 M H₂SO₄) to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a specific bacterial strain.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a microtiter plate. Bacterial growth is assessed after incubation by measuring the optical density.

Methodology:

  • Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus) into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test benzamide in DMSO, then dilute into the broth medium to create a range of concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Bacterial Inoculum Preparation: Dilute the overnight bacterial culture in fresh broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Plate Inoculation: In a sterile 96-well microtiter plate, add 50 µL of the appropriate compound dilution to each well.

  • Adding Bacteria: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Controls: Include a positive control well (bacteria with no compound) and a negative control well (broth only, no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition: After incubation, measure the optical density (OD) at 600 nm using a microplate reader.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., no significant increase in OD₆₀₀ compared to the negative control).

Visualizing Pathways and Workflows

To further clarify the mechanisms and processes described, the following diagrams are provided.

PARP_Inhibition_Pathway cluster_DNA_Repair Normal Cell (HR Proficient) cluster_Synthetic_Lethality Cancer Cell (HR Deficient) SSB Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER initiates Repair DNA Repaired BER->Repair SSB2 Single-Strand Break (SSB) PARP_trapped PARP Trapped on DNA SSB2->PARP_trapped PARPi PARP Inhibitor (e.g., Halogenated Benzamide) PARPi->PARP_trapped causes Replication DNA Replication PARP_trapped->Replication DSB Double-Strand Break (DSB) Replication->DSB leads to No_HR Deficient HR Repair DSB->No_HR Apoptosis Cell Death (Apoptosis) No_HR->Apoptosis results in MIC_Assay_Workflow start Start: Overnight Bacterial Culture prep_compound Prepare 2-fold Serial Dilutions of Halogenated Benzamide start->prep_compound prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum plate_setup Add Compound Dilutions to 96-Well Plate prep_compound->plate_setup inoculate Add Standardized Inoculum to All Wells prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_plate Measure Optical Density (OD600) incubate->read_plate determine_mic Determine MIC: Lowest Concentration with No Growth read_plate->determine_mic end End: MIC Value determine_mic->end

References

A Researcher's Guide to the Mechanistic Validation of 3,5-Difluorobenzamide in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel small molecule to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth technical framework for elucidating and validating the mechanism of action of 3,5-Difluorobenzamide, a compound of interest due to the known biological activities of structurally related fluorinated benzamides. As direct evidence for the specific biological target of this compound is not yet established in publicly accessible literature, this guide will propose a plausible hypothesis based on analogue activity and detail a comprehensive, self-validating experimental workflow to investigate it. We will compare this hypothetical validation process with the profiles of established drugs targeting the same pathway, providing a clear benchmark for performance.

Part 1: Proposing a Plausible Mechanism of Action for this compound

The strategic incorporation of fluorine into small molecules is a well-established method in medicinal chemistry to enhance biological activity and metabolic stability. While this compound itself is a relatively uncharacterized molecule in terms of its specific biological targets, numerous studies have demonstrated that fluorinated benzamide scaffolds are potent modulators of critical cellular signaling pathways. For instance, derivatives of 2,6-difluorobenzamide have been identified as inhibitors of the bacterial cell division protein FtsZ, and other fluorinated benzamides have been shown to potently inhibit the Hedgehog (Hh) signaling pathway.

Given the precedent for fluorinated benzamides in pathway modulation, we hypothesize that This compound may function as an inhibitor of the Hedgehog signaling pathway . This pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several forms of cancer, including basal cell carcinoma and medulloblastoma.[1][2] The primary effectors of this pathway are the Gli family of transcription factors.[3] Therefore, a logical starting point for validating this hypothesis is to assess the ability of this compound to suppress Gli-mediated transcription.

Part 2: A Validated Experimental Workflow for Mechanism of Action Studies

To rigorously test our hypothesis, a multi-tiered experimental approach is necessary. This workflow is designed to first screen for on-pathway activity and then to validate the specific mode of action through secondary assays.

Experimental Workflow Diagram

G cluster_0 Primary Screening cluster_1 Secondary Validation cluster_2 Comparative Analysis A Treat Shh-LIGHT2 cells with This compound (dose-response) B Stimulate with Hedgehog Agonist (e.g., SAG) A->B C Dual-Luciferase® Reporter Assay B->C D Calculate IC50 for Gli-mediated Luciferase Inhibition C->D E Treat Hedgehog-dependent cancer cells (e.g., Daoy) with this compound D->E If potent inhibition is observed F RNA Extraction and cDNA Synthesis E->F G Quantitative PCR (qPCR) for Gli1 mRNA expression F->G H Confirmation of Downstream Target Gene Suppression G->H I Compare IC50 and gene expression data with known inhibitors (Vismodegib, Sonidegib) H->I

Caption: Experimental workflow for the validation of this compound as a Hedgehog pathway inhibitor.

Primary Screening: GLI-Luciferase Reporter Assay

The cornerstone of our primary screen is a cell-based reporter assay that provides a quantitative measure of Gli transcription factor activity.[4] We will utilize the Shh-LIGHT2 cell line, a derivative of NIH/3T3 cells, which is stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter for normalization.[5][6] Inhibition of the Hedgehog pathway will result in a dose-dependent decrease in firefly luciferase expression.

Detailed Protocol:

  • Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well white, clear-bottom plate at a density of 25,000 cells per well in full growth medium. Incubate at 37°C with 5% CO2 for 16-20 hours, or until cells reach confluency.[4]

  • Compound Preparation: Prepare a serial dilution of this compound in a low-serum assay medium. Known Hedgehog pathway inhibitors, Vismodegib and Sonidegib, should be prepared in parallel to serve as positive controls.

  • Treatment and Pathway Activation:

    • Carefully replace the growth medium with the low-serum medium containing the various concentrations of this compound or control compounds. Include a vehicle-only control (e.g., DMSO).

    • Incubate for 1-2 hours at 37°C.

    • Add a Hedgehog pathway agonist, such as Sonic Hedgehog (Shh) conditioned medium or a small molecule Smoothened (SMO) agonist like SAG, to all wells except for the unstimulated controls.[7]

    • Incubate the plate for an additional 24-30 hours at 37°C.[5]

  • Luciferase Measurement:

    • Equilibrate the plate and a dual-luciferase reporter assay system's reagents to room temperature.

    • Lyse the cells and sequentially measure the firefly and Renilla luciferase activities using a luminometer, following the manufacturer's protocol.[8]

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC50).

Secondary Validation: qPCR of Downstream Target Gene Expression

If this compound demonstrates potent inhibition in the primary screen, the next step is to confirm its effect on a direct downstream target gene of the Hedgehog pathway in a relevant cancer cell line.[9] GLI1 is a well-established transcriptional target of the pathway and serves as an excellent biomarker for pathway activity.[3]

Detailed Protocol:

  • Cell Culture and Treatment: Culture a Hedgehog-dependent cancer cell line, such as the medulloblastoma cell line Daoy, to approximately 70% confluency. Treat the cells with this compound at concentrations around its previously determined IC50 for 24-48 hours. Include vehicle and positive controls (Vismodegib).

  • RNA Extraction and cDNA Synthesis: Harvest the cells and extract total RNA using a suitable kit. Assess RNA quality and quantity, then reverse transcribe a standardized amount of RNA into complementary DNA (cDNA).

  • Quantitative PCR (qPCR):

    • Prepare qPCR reactions using a SYBR Green-based master mix, cDNA, and primers specific for human GLI1 and a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[10]

  • Data Analysis:

    • Calculate the relative expression of GLI1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control. A significant reduction in GLI1 mRNA levels in the presence of this compound would validate its inhibitory effect on the Hedgehog pathway.

Part 3: Comparative Analysis with Established Hedgehog Pathway Inhibitors

The performance of this compound must be benchmarked against established alternatives. Vismodegib and Sonidegib are both FDA-approved inhibitors of Smoothened (SMO), a key transmembrane protein in the Hedgehog pathway, and are used in the treatment of advanced basal cell carcinoma.

Hedgehog Signaling Pathway Diagram

Hedgehog_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits GLI GLI SUFU->GLI sequesters & promotes cleavage GLI_active Active GLI GLI->GLI_active activation TargetGenes Target Gene Expression (e.g., GLI1, PTCH1) GLI_active->TargetGenes promotes transcription Shh Shh Ligand Shh->PTCH1 binds Inhibitor This compound (Hypothesized) Vismodegib/Sonidegib (Known) Inhibitor->SMO inhibit

Caption: The Hedgehog signaling pathway and the proposed point of inhibition for this compound.

Quantitative Performance Comparison

The following table presents a hypothetical but realistic comparison of the expected data for this compound against the known activities of Vismodegib. This provides a clear framework for evaluating the potency of a novel compound.

CompoundTargetPrimary AssayCell LineIC50 (nM)Secondary AssayResult
This compound SMO (Hypothesized)Gli-Luciferase ReporterShh-LIGHT2To be determinedqPCR for GLI1To be determined
Vismodegib SMOGli-Luciferase ReporterShh-LIGHT2~3[5]qPCR for GLI1Dose-dependent decrease
Sonidegib SMOGli-Luciferase ReporterHh-responsive cellsPotent InhibitionqPCR for GLI1Dose-dependent decrease

Conclusion

While the precise mechanism of action for this compound remains to be definitively elucidated, this guide provides a robust and scientifically rigorous framework for its investigation. By hypothesizing its role as a Hedgehog pathway inhibitor based on the activity of structural analogs, we have outlined a clear, multi-step validation process. The use of a primary, high-throughput reporter assay followed by a secondary, target-specific gene expression analysis constitutes a self-validating workflow. Furthermore, by benchmarking the performance of this compound against FDA-approved drugs like Vismodegib and Sonidegib, researchers can effectively gauge its potential as a novel therapeutic agent. This systematic approach, grounded in established methodologies, is essential for advancing our understanding of novel chemical entities and their potential applications in drug discovery.

References

The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzamide Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds represents a powerful tool for optimizing therapeutic candidates. This guide provides an in-depth, objective comparison of fluorinated versus non-fluorinated benzamide inhibitors, a prevalent class of compounds in modern drug discovery. By delving into the causal relationships behind experimental choices and presenting supporting data, we aim to equip you with the insights necessary for rational drug design and development.

The benzamide moiety is a versatile pharmacophore found in a wide array of clinically relevant inhibitors targeting enzymes such as Histone Deacetylases (HDACs) and Poly (ADP-ribose) Polymerase (PARP). The introduction of fluorine, the most electronegative element, can profoundly alter the physicochemical and pharmacological properties of these inhibitors.[1][2] Understanding these effects is paramount for harnessing the full potential of this chemical modification.

The Impact of Fluorination: A Multifaceted Analysis

The decision to introduce fluorine into a benzamide inhibitor is a strategic one, aimed at enhancing potency, selectivity, and pharmacokinetic properties.[3][4] The strong carbon-fluorine bond and the high electronegativity of fluorine are key to these improvements.[5]

Physicochemical Properties: The Ripple Effect of an Electronegative Atom

Fluorination can significantly modulate a molecule's pKa, lipophilicity, and metabolic stability. The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, influencing the ionization state at physiological pH and thereby affecting solubility and cell permeability.[1] The effect on lipophilicity is more complex and position-dependent; however, it is a critical parameter for optimizing oral absorption and distribution.

Biological Activity: Enhancing Potency and Selectivity

The introduction of fluorine can lead to more potent and selective inhibitors. This is often attributed to favorable interactions with the target protein, such as the formation of hydrogen bonds or dipole-dipole interactions.[3] Furthermore, the conformational constraints imposed by fluorine can lock the molecule into a bioactive conformation, leading to enhanced binding affinity.[3]

Head-to-Head Comparison: HDAC Inhibitors

Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression, and their dysregulation is implicated in various cancers.[3] Benzamide-based HDAC inhibitors have shown significant promise in this area.

Comparative Inhibitory Activity

The data below illustrates the impact of fluorination on the inhibitory activity and selectivity of benzohydroxamate-based HDAC6 inhibitors.

CompoundLinkerHDAC1 IC50 (nM)HDAC6 IC50 (nM)Selectivity (HDAC1/HDAC6)
1-H Non-fluorinated150150.1
1-F Fluorinated300120.04
2-H Non-fluorinated252.50.1
2-F Fluorinated1002.00.02
Data adapted from a study on the role of fluorination in HDAC6 selectivity.

As the data suggests, fluorination of the linker in these benzohydroxamate inhibitors leads to a decrease in potency against HDAC1 while maintaining or slightly improving potency against HDAC6. This results in a significant enhancement of selectivity for HDAC6. This highlights how a subtle chemical modification can have a profound impact on the inhibitor's biological profile.

Experimental Workflows: A Practical Guide

To ensure the validity and reproducibility of comparative studies, standardized and well-documented experimental protocols are essential.

Diagram: Comparative Evaluation Workflow

G cluster_synthesis Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Comparison Synth_NonFluoro Synthesize Non-Fluorinated Benzamide Binding_Assay Binding Affinity Assay (e.g., Kinase Inhibition Assay) Synth_NonFluoro->Binding_Assay Metabolic_Assay Metabolic Stability Assay (Liver Microsomes) Synth_NonFluoro->Metabolic_Assay Permeability_Assay Permeability Assay (MDR1-MDCK) Synth_NonFluoro->Permeability_Assay Synth_Fluoro Synthesize Fluorinated Benzamide Analogue Synth_Fluoro->Binding_Assay Synth_Fluoro->Metabolic_Assay Synth_Fluoro->Permeability_Assay Compare_IC50 Compare IC50 & Selectivity Binding_Assay->Compare_IC50 Compare_t12 Compare Metabolic Half-life (t½) Metabolic_Assay->Compare_t12 Compare_Papp Compare Permeability (Papp) & Efflux Ratio Permeability_Assay->Compare_Papp Conclusion Draw Structure-Activity Relationship (SAR) Conclusions Compare_IC50->Conclusion Compare_t12->Conclusion Compare_Papp->Conclusion

Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated benzamide inhibitors.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (for Benzamide Kinase Inhibitors)

Objective: To determine the half-maximal inhibitory concentration (IC50) of fluorinated and non-fluorinated benzamide inhibitors against a target kinase.

Materials:

  • Test compounds (fluorinated and non-fluorinated benzamides)

  • Target kinase enzyme

  • ATP (Adenosine triphosphate)

  • Substrate peptide

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of the assay plate.

  • Add the diluted test compounds to the respective wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: In Vitro Liver Microsomal Stability Assay

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated benzamide inhibitors.[5]

Materials:

  • Test compounds

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile or methanol (for reaction termination)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

  • In a microcentrifuge tube, combine the test compound, liver microsomes, and phosphate buffer.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile or methanol containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound against time.

  • Calculate the half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).[5]

Diagram: Microsomal Stability Assay Workflow

G A Prepare reaction mixture: Test compound, microsomes, buffer B Initiate reaction with NADPH regenerating system at 37°C A->B C Sample at multiple time points (e.g., 0, 5, 15, 30, 60 min) B->C D Quench reaction with cold organic solvent + internal standard C->D E Centrifuge to precipitate proteins D->E F Analyze supernatant by LC-MS/MS E->F G Quantify remaining parent compound F->G H Calculate t½ and CLint G->H

References

A Comparative Guide to Purity Assessment of 3,5-Difluorobenzamide: The Ascendancy of Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory hurdle, but a cornerstone of product safety and efficacy. For a compound such as 3,5-Difluorobenzamide, a crucial building block in medicinal chemistry, an accurate and robust purity assessment is paramount. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques, namely High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC). Through a detailed examination of experimental protocols and supporting data, we will illustrate the unique advantages of qNMR as a primary method for purity determination.

The Imperative of Purity in Pharmaceutical Intermediates

Impurities in pharmaceutical substances can arise from a multitude of sources, including starting materials, byproducts of the synthetic route, degradation products, and residual solvents.[1] Even at trace levels, these impurities can impact the safety, efficacy, and stability of the final drug product.[1] Consequently, regulatory bodies worldwide mandate rigorous purity control. The choice of analytical methodology for this purpose is critical and should be guided by the physicochemical properties of the analyte and the potential impurity profile.

Quantitative NMR (qNMR): A Paradigm of Direct Measurement

Unlike chromatographic techniques that rely on a comparison of the analyte's response to that of a reference standard of the same compound, qNMR offers a direct and primary method of measurement.[2][3] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[4][5][6] This inherent relationship allows for the accurate quantification of a substance by co-dissolving a known mass of the analyte with a known mass of a certified internal standard and comparing their respective signal integrals.[2][7]

The successful implementation of a qNMR experiment hinges on several critical decisions, each with a direct impact on the accuracy and precision of the results.

  • Selection of the Internal Standard: This is arguably the most crucial step.[8][9] An ideal internal standard must:

    • Possess high purity (≥99%).[8]

    • Be chemically stable and not react with the analyte or the solvent.[2][9]

    • Exhibit excellent solubility in the chosen deuterated solvent.[8]

    • Have resonance signals that are well-resolved and do not overlap with any signals from the analyte.[2][8] For this compound, maleic acid is an excellent choice as its sharp singlet in DMSO-d6 at approximately 6.3 ppm is typically in a clear region of the spectrum.[2]

  • Choice of Solvent: The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution.[5][6][8] Deuterated dimethyl sulfoxide (DMSO-d6) is a common choice for polar aromatic compounds like this compound due to its excellent solvating power.

  • NMR Acquisition Parameters: To ensure accurate quantification, several acquisition parameters must be carefully optimized:

    • Relaxation Delay (d1): A sufficiently long relaxation delay (typically 5-7 times the longest spin-lattice relaxation time, T1, of both the analyte and standard) is essential to ensure complete relaxation of all nuclei between scans.[5][9] Failure to do so can lead to signal saturation and inaccurate integration.[9]

    • Pulse Angle: A 90° pulse angle is recommended to maximize the signal for each scan.[5]

    • Number of Scans: A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for precision better than 1%).[5][10]

Experimental Workflow: qNMR Purity Assessment of this compound

The following diagram illustrates the logical flow of a typical qNMR experiment for purity determination.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve both in DMSO-d6 in an NMR tube weigh_analyte->dissolve weigh_standard Accurately weigh Internal Standard (e.g., Maleic Acid) weigh_standard->dissolve setup_nmr Set up NMR (Tuning, Shimming) dissolve->setup_nmr set_params Set acquisition parameters (d1, ns) setup_nmr->set_params acquire_data Acquire FID set_params->acquire_data ft Fourier Transform acquire_data->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate analyte and standard signals baseline->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Determination.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid, ≥99.5% purity) into the same vial.

    • Record the exact masses to four decimal places.

    • Add approximately 0.75 mL of DMSO-d6 to the vial and vortex until both solids are completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to achieve optimal magnetic field homogeneity.

    • Set the acquisition parameters, ensuring a relaxation delay (d1) of at least 30 seconds (a conservative value, ideally determined by a T1 inversion-recovery experiment).

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase and baseline correct the resulting spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal of this compound (e.g., the aromatic protons).

    • Integrate the singlet from the internal standard (e.g., maleic acid at ~6.3 ppm).

    • Calculate the purity of this compound using the following equation[5]:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molar mass

      • m = mass

      • P = Purity of the standard

Comparative Analysis with Alternative Techniques

While qNMR offers a direct measure of purity, other techniques are commonly employed in pharmaceutical analysis.[11][12] A comparative overview is essential for selecting the most appropriate method.

Parameter Quantitative NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Differential Scanning Calorimetry (DSC)
Principle Direct comparison of molar ratios based on signal integrals.[2][4]Separation based on differential partitioning between a mobile and stationary phase.[1][13]Separation of volatile compounds based on partitioning between a carrier gas and a stationary phase.[11][13]Measurement of heat flow associated with thermal transitions (melting).[11][12]
Quantification Absolute, primary method with a certified internal standard.[3]Relative, requires a specific reference standard for the analyte.Relative, requires a specific reference standard for the analyte.Absolute, based on the van't Hoff equation for melting point depression.[11]
Selectivity High, based on unique chemical shifts. Can be limited by signal overlap.High, tunable via column chemistry and mobile phase composition.[13]High for volatile and thermally stable compounds. Derivatization may be needed.[14]Limited to eutectic impurities. Insensitive to solid-insoluble impurities.
Sample Throughput Moderate, typically 10-20 minutes per sample after method setup.[15]High, especially with modern UHPLC systems.High, with fast temperature ramps and short columns.Low to moderate, requires slow heating rates for accurate results.
Advantages - No need for analyte-specific reference standard- Simultaneous structural confirmation- Can quantify non-chromophoric compounds- Less solvent consumption- High sensitivity and resolution- Well-established and widely available- Versatile for a wide range of compounds[13]- Excellent for volatile impurities (e.g., residual solvents)[1]- Does not require a reference standard- Provides information on solid-state properties
Limitations - Lower sensitivity than HPLC- Potential for signal overlap in complex mixtures- Requires a high-purity internal standard- Requires a specific reference standard for each analyte- May not detect non-chromophoric impurities- Can overestimate purity by not detecting water or inorganic salts[2]- Limited to volatile and thermally stable compounds- Potential for analyte degradation at high temperatures[13]- Only applicable to crystalline solids with a sharp melting point- Not suitable for compounds that decompose on melting[11]

Hypothetical performance data for the purity assessment of a high-purity this compound sample.

The Self-Validating System of qNMR

A key strength of qNMR is its inherent self-validating nature. The NMR spectrum provides not only quantitative information but also a detailed structural fingerprint of the analyte. This allows for simultaneous confirmation of the compound's identity and the detection of any unexpected impurities with NMR-active nuclei. Furthermore, the use of a certified internal standard provides traceability to national and international standards, a critical requirement in regulated environments.[3] The validation of a qNMR method follows established guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[15][16][17][18]

Conclusion: A Holistic Approach to Purity Assessment

For the comprehensive purity assessment of this compound, quantitative NMR stands out as a powerful, direct, and highly reliable technique. Its ability to provide an absolute measure of purity without the need for an analyte-specific reference standard makes it an invaluable tool, particularly in the early stages of drug development when such standards may not be available.[2][6]

While HPLC and GC remain the workhorses for routine quality control and the analysis of specific impurity profiles (e.g., non-volatile and volatile impurities, respectively), qNMR provides a crucial orthogonal method that can serve as a primary reference for purity assignment.[19][20] DSC can be a useful complementary technique for highly pure, crystalline materials.[11]

Ultimately, a multi-faceted approach, leveraging the strengths of each technique, provides the most complete and trustworthy purity profile for any pharmaceutical compound. However, the unique advantages of qNMR in terms of its direct quantification, structural information content, and universality position it as an essential and often superior methodology in the modern analytical laboratory.

References

A Researcher's Guide to Navigating the Selectivity Landscape of 3,5-Difluorobenzamide-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 3,5-difluorobenzamide scaffold has emerged as a privileged structural motif, particularly in the development of kinase inhibitors. Its unique electronic properties and hydrogen bonding capabilities often contribute to high target potency. However, as with any therapeutic agent, the ultimate clinical success hinges not only on its intended on-target efficacy but also on a clean off-target profile. Unforeseen interactions can lead to toxicity or diminished efficacy, making a thorough understanding of a compound's cross-reactivity profile a critical, non-negotiable step in preclinical development.[1][2][3][4]

This guide provides a comparative framework for assessing the cross-reactivity of this compound-based compounds. We will delve into the rationale behind various profiling strategies, present mock comparative data to illustrate key concepts, and provide detailed experimental protocols to empower your research.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

The human kinome, comprising over 500 kinases, presents a significant challenge for targeted therapies.[5] Many kinases share a high degree of structural similarity within their ATP-binding pockets, the primary target for a vast number of inhibitors.[6] This conservation makes off-target interactions a common occurrence.[2] Early identification of these unintended interactions is paramount to:

  • Mitigate Toxicity: Off-target effects are a leading cause of adverse drug reactions and clinical trial failures.[1]

  • Elucidate Mechanism of Action: Understanding the full spectrum of a compound's interactions can reveal novel therapeutic opportunities or explain unexpected pharmacological outcomes.[7]

  • Optimize Lead Compounds: A detailed selectivity profile guides medicinal chemistry efforts to enhance on-target potency while minimizing off-target liabilities.

Methodologies for Interrogating the Selectivity of this compound-Based Compounds

A multi-pronged approach is essential for a comprehensive understanding of a compound's selectivity. Combining biochemical, proteomic, and cell-based methods provides a holistic view of a compound's behavior in both simplified and biologically relevant systems.

Biochemical Assays: The Foundation of Selectivity Profiling

Biochemical assays, particularly large-scale kinome profiling, are the cornerstone of selectivity assessment.[8] These assays directly measure the interaction of a compound with a purified enzyme.

Featured Technology: KINOMEscan™ Competition Binding Assay

The KINOMEscan™ platform is a widely utilized competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[9][10]

Principle: The assay relies on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.[9][10]

Experimental Protocol: KINOMEscan™ Profiling

  • Kinase Preparation: A comprehensive panel of human kinases is expressed and tagged (e.g., with DNA) for quantification.[9]

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.[9]

  • Competition Assay: The this compound-based test compound is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.[9]

  • Quantification: Following incubation, the amount of kinase bound to the solid support is quantified using a highly sensitive method like quantitative PCR (qPCR) that detects the DNA tag.[9]

  • Data Analysis: Results are typically expressed as the percentage of kinase activity remaining in the presence of the inhibitor, where a lower percentage indicates stronger inhibition.[9] This data can be used to calculate the binding affinity (Kd).

Chemical Proteomics: Unbiased Off-Target Discovery in a Native Environment

Chemical proteomics offers a powerful, unbiased approach to identify protein targets and off-targets directly in complex biological samples like cell lysates or even living cells.[1][7][11] This method is not limited to a predefined panel of proteins and can reveal unexpected interactions.

Key Chemical Proteomic Strategies: [1][11]

  • Activity-Based Protein Profiling (ABPP): This technique employs activity-based probes that covalently bind to the active sites of specific enzyme families.[1][12] It is particularly useful for identifying off-targets within enzyme classes that have reactive catalytic residues, such as cysteine proteases.[13][14][15]

  • Compound-Centric Chemical Proteomics (CCCP): In this approach, the compound of interest is modified with a tag (e.g., biotin) to create a probe. This probe is then used to "fish" for its binding partners in a proteome. This method is more unbiased as it does not depend on enzymatic function.[1]

Experimental Protocol: Compound-Centric Chemical Proteomics Workflow

  • Probe Synthesis: A derivative of the this compound-based compound is synthesized with a reactive handle for attaching a tag (e.g., biotin).

  • Proteome Incubation: The biotinylated probe is incubated with a cell lysate or live cells to allow for binding to its targets and off-targets.

  • Affinity Enrichment: The probe-protein complexes are captured using streptavidin-coated beads.

  • Protein Digestion and Mass Spectrometry: The captured proteins are eluted, digested into peptides, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the probe-treated sample compared to a control are identified as potential binding partners.

Cell-Based Assays: Assessing Functional Consequences in a Biological Context

While biochemical and proteomic assays identify binding events, cell-based assays are crucial for understanding the functional consequences of these interactions within a living system.[16][17][18][19][20]

Types of Informative Cell-Based Assays:

  • Phenotypic Screening: This involves testing the compound across a panel of diverse cell lines and monitoring for various phenotypic changes, such as effects on cell proliferation, apoptosis, or morphology.[17]

  • Signaling Pathway Analysis: If a specific off-target is identified, cell-based assays can be used to determine if the compound modulates the downstream signaling pathway of that off-target. This can be assessed by techniques like Western blotting for key phosphoproteins or reporter gene assays.[18]

  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound is binding to its intended target and potential off-targets within the cell.[11][21]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Intact cells are treated with the this compound-based compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Centrifugation: The cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of the target protein and suspected off-target proteins remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.

  • Data Analysis: A shift in the melting temperature of a protein in the presence of the compound indicates a direct binding interaction.[21]

Visualizing Workflows and Pathways

To better illustrate the experimental processes and the potential downstream consequences of off-target binding, the following diagrams are provided.

G cluster_0 KINOMEscan™ Workflow Kinase Panel Kinase Panel Competition Assay Competition Assay Kinase Panel->Competition Assay Immobilized Ligand Immobilized Ligand Immobilized Ligand->Competition Assay Test Compound Test Compound Test Compound->Competition Assay Quantification (qPCR) Quantification (qPCR) Competition Assay->Quantification (qPCR) Data Analysis Data Analysis Quantification (qPCR)->Data Analysis G cluster_1 Chemical Proteomics Workflow Compound Probe Compound Probe Incubation Incubation Compound Probe->Incubation Cell Lysate Cell Lysate Cell Lysate->Incubation Affinity Capture Affinity Capture Incubation->Affinity Capture Mass Spectrometry Mass Spectrometry Affinity Capture->Mass Spectrometry Target Identification Target Identification Mass Spectrometry->Target Identification G Kinase Inhibitor Kinase Inhibitor On-Target Kinase (e.g., Pim-1) On-Target Kinase (e.g., Pim-1) Kinase Inhibitor->On-Target Kinase (e.g., Pim-1) Off-Target Kinase (e.g., Kinase X) Off-Target Kinase (e.g., Kinase X) Kinase Inhibitor->Off-Target Kinase (e.g., Kinase X) Cell Proliferation Cell Proliferation On-Target Kinase (e.g., Pim-1)->Cell Proliferation Inhibition Apoptosis Apoptosis On-Target Kinase (e.g., Pim-1)->Apoptosis Promotion Unintended Toxicity Unintended Toxicity Off-Target Kinase (e.g., Kinase X)->Unintended Toxicity Altered Cell Cycle Altered Cell Cycle Off-Target Kinase (e.g., Kinase X)->Altered Cell Cycle

References

comparing the synthetic routes to 3,5-Difluorobenzamide for efficiency and cost

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Synthetic Routes to 3,5-Difluorobenzamide: A Guide for Process Development

For researchers and professionals in drug development and fine chemical synthesis, the selection of an optimal synthetic route is a critical decision that balances efficiency, cost, and scalability. This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals, prized for the unique properties conferred by its fluorine substituents. This guide provides an in-depth comparison of the two primary synthetic pathways to this valuable intermediate, starting from either 3,5-difluorobenzoic acid or 3,5-difluorobenzonitrile. We will dissect each route, providing detailed protocols, comparative data, and field-proven insights to inform your process development choices.

Overview of Primary Synthetic Strategies

The synthesis of this compound is predominantly approached from two commercially available starting materials. The choice between these routes hinges on factors including reagent cost, reaction conditions, yield, and ease of purification.

  • Route 1: Amidation of 3,5-Difluorobenzoic Acid. This is a classical and robust approach that proceeds either through direct conversion or via a more reactive acyl chloride intermediate.

  • Route 2: Partial Hydrolysis of 3,5-Difluorobenzonitrile. This route offers a more direct conversion but requires careful control to prevent over-hydrolysis to the corresponding carboxylic acid.

G cluster_0 Route 1: From 3,5-Difluorobenzoic Acid cluster_1 Route 2: From 3,5-Difluorobenzonitrile A 3,5-Difluorobenzoic Acid B Activation (e.g., SOCl₂) A->B F Direct Amidation (NH₃, Heat) A->F C 3,5-Difluorobenzoyl Chloride B->C D Ammonolysis (NH₃) C->D E This compound D->E F->E G 3,5-Difluorobenzonitrile H Controlled Hydrolysis (e.g., H₂SO₄, H₂O) G->H I This compound H->I

Caption: High-level overview of the two primary synthetic routes to this compound.

Route 1: Amidation of 3,5-Difluorobenzoic Acid

This pathway begins with the readily available 3,5-difluorobenzoic acid. The core of this route is the formation of an amide bond, a fundamental transformation in organic chemistry. We will explore two common protocols.

Protocol 1A: Direct Thermal Amidation

This method involves the direct reaction of the carboxylic acid with an ammonia source. The reaction first forms an ammonium salt, which upon heating, dehydrates to yield the amide.[1][2]

Experimental Protocol:

  • To a reaction vessel containing 3,5-difluorobenzoic acid, add an excess of aqueous ammonia solution (e.g., 28-30%).

  • Stir the mixture at room temperature to form the ammonium 3,5-difluorobenzoate salt.

  • Heat the mixture to a high temperature (typically >150 °C) to drive off water and promote dehydration to the amide.[3][4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and collect the solid product by filtration.

  • Purify the crude product by recrystallization.

Causality and Insights:

  • Expertise: While seemingly simple, this "heat and pray" method can be inefficient. The initial acid-base reaction is fast, but the subsequent thermal dehydration requires significant energy input and can lead to thermal decomposition, reducing the overall yield.[4]

  • Trustworthiness: The protocol's simplicity is its main advantage, avoiding hazardous reagents like thionyl chloride. However, achieving high purity and yield can be challenging, often requiring multiple recrystallization steps.

Protocol 1B: Two-Step Synthesis via Acyl Chloride

A more reliable and higher-yielding approach involves activating the carboxylic acid by converting it to a highly reactive acyl chloride intermediate.[5] This intermediate then readily reacts with ammonia in a nucleophilic acyl substitution reaction.[1]

Experimental Protocol:

  • Step 1: Formation of 3,5-Difluorobenzoyl Chloride

    • In a fume hood, suspend 3,5-difluorobenzoic acid in a suitable inert solvent (e.g., toluene or dichloromethane).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at room temperature.[5] Note: Oxalyl chloride is often preferred for its cleaner reaction, as the byproducts (CO, CO₂, HCl) are all gaseous.

    • Heat the mixture gently (e.g., to 50-70 °C) and stir for 1-3 hours until gas evolution ceases.[5]

    • Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude acyl chloride, which is often used directly in the next step.

  • Step 2: Ammonolysis of the Acyl Chloride

    • Dissolve the crude 3,5-difluorobenzoyl chloride in an aprotic solvent (e.g., THF or dichloromethane).

    • Cool the solution in an ice bath.

    • Slowly bubble ammonia gas through the solution or add a concentrated aqueous ammonia solution dropwise with vigorous stirring.

    • A violent reaction occurs, precipitating the amide product and ammonium chloride.[1]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

    • Filter the solid product and wash thoroughly with water to remove ammonium chloride, then with a cold solvent to yield the purified this compound.

Causality and Insights:

  • Expertise: The conversion to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by ammonia. This results in a much faster and more complete reaction compared to direct amidation.[1] The use of a base or excess ammonia is critical to neutralize the HCl byproduct, which would otherwise protonate the ammonia nucleophile, rendering it unreactive.[4]

  • Trustworthiness: This is a highly reproducible and scalable method, consistently providing high yields of the desired product. The protocol is self-validating; the completion of Step 1 is visually confirmed by the cessation of gas evolution, and the product of Step 2 precipitates from the reaction mixture, simplifying isolation.

G cluster_0 Protocol 1B: Acyl Chloride Route A 3,5-Difluorobenzoic Acid B SOCl₂ or (COCl)₂ cat. DMF A->B Step 1: Activation C 3,5-Difluorobenzoyl Chloride B->C D NH₃ (aq) or NH₃ (g) C->D Step 2: Ammonolysis E This compound D->E

Caption: Workflow for the synthesis of this compound via the acyl chloride intermediate.

Route 2: Partial Hydrolysis of 3,5-Difluorobenzonitrile

This route begins with 3,5-difluorobenzonitrile, which can be a more cost-effective starting material in some markets. The synthesis involves the partial hydrolysis of the nitrile functional group to an amide.

Protocol 2: Controlled Acid-Catalyzed Hydrolysis

The key challenge in this route is to halt the hydrolysis at the amide stage, as the amide can be further hydrolyzed to the carboxylic acid under the same conditions.[6] Careful control of reaction time, temperature, and reagent concentration is therefore essential.[7]

Experimental Protocol:

  • In a reaction vessel, carefully add 3,5-difluorobenzonitrile to concentrated sulfuric acid (e.g., 96%).[8]

  • Heat the solution to a controlled temperature (e.g., 110-120 °C) and stir for a defined period (e.g., 4 hours).[8]

  • Monitor the reaction closely using an appropriate analytical method (e.g., GC or HPLC) to maximize the formation of the amide while minimizing the formation of the carboxylic acid byproduct.

  • Once the optimal conversion is reached, cool the reaction mixture to room temperature.

  • Very carefully and slowly, pour the reaction mixture onto crushed ice.

  • The this compound product will precipitate as a solid.

  • Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product.

Causality and Insights:

  • Expertise: Under strong acidic conditions, the nitrile nitrogen is protonated, which activates the carbon for nucleophilic attack by water.[9] The resulting intermediate tautomerizes to the amide. While nitriles are generally less susceptible to hydrolysis than amides, using a high concentration of acid and a controlled temperature can favor the formation of the amide.[6] The reaction is a kinetic balancing act; run it too short, and you have unreacted starting material; run it too long, and the product hydrolyzes to the unwanted carboxylic acid.

  • Trustworthiness: This method is effective but requires stringent process control. The workup procedure involving quenching a large volume of concentrated sulfuric acid in ice is hazardous and must be performed with extreme caution. The purity of the final product is highly dependent on the precision of the reaction monitoring.

Comparative Analysis

Data Summary: Efficiency and Conditions
ParameterRoute 1A: Direct AmidationRoute 1B: Via Acyl ChlorideRoute 2: Nitrile Hydrolysis
Starting Material 3,5-Difluorobenzoic Acid3,5-Difluorobenzoic Acid3,5-Difluorobenzonitrile
Number of Steps 1 (one-pot)21
Key Reagents Aqueous AmmoniaThionyl Chloride/Oxalyl Chloride, AmmoniaConcentrated Sulfuric Acid
Typical Yield Variable, often moderate (50-70%)High to excellent (>90%)Good to high (70-90%)[8]
Reaction Time Long (several hours to overnight)Short (3-5 hours total)Moderate (4-6 hours)[8]
Conditions High Temperature (>150 °C)Mild to moderate heat (50-90 °C)High Temperature (110-120 °C)[8]
Purification RecrystallizationFiltration and washingPrecipitation, filtration, washing
Key Challenge Driving reaction to completion; avoiding decompositionHandling of corrosive/toxic chlorinating agentsPreventing over-hydrolysis to carboxylic acid
Cost Analysis

The cost-effectiveness of each route is highly dependent on current market prices for starting materials and reagents. The following provides a general comparison based on typical lab-scale pricing.

CompoundTypical Price (USD/100g)Role
3,5-Difluorobenzoic Acid~$400 (for 25g)[10]Starting Material (Route 1)
3,5-Difluorobenzonitrile~$135 (for 25g)[11]Starting Material (Route 2)
Thionyl Chloride~$120 (for 50g)[12]Reagent (Route 1B)
Oxalyl Chloride~$95[13]Reagent (Route 1B)
Ammonium Hydroxide (28%)~$72 (for bulk)[14]Reagent (All Routes)

Note: Prices are approximate and subject to change. Bulk industrial pricing will be significantly different.

Analysis:

  • Starting Materials: 3,5-Difluorobenzonitrile is often significantly cheaper than 3,5-difluorobenzoic acid, giving an initial cost advantage to Route 2 .[10][11][15]

  • Reagents: Route 1B requires an additional, relatively expensive chlorinating agent like thionyl chloride or oxalyl chloride.[12][13] Route 2 utilizes concentrated sulfuric acid, which is a very inexpensive bulk chemical. Route 1A has the lowest reagent cost, requiring only ammonia.

  • Overall: From a pure materials cost perspective, Route 2 (Nitrile Hydrolysis) is often the most economical, especially at a larger scale. However, this may be offset by the need for more precise process controls and potentially lower yields if not optimized.

Conclusion and Recommendation

The optimal synthetic route to this compound depends on the specific priorities of the research or production team.

  • For Highest Yield and Reliability: Route 1B (via Acyl Chloride) is the superior choice. It is a robust, high-yielding, and easily scalable method that consistently produces a high-purity product. It is the recommended route for most lab-scale syntheses where material cost is secondary to achieving a reliable outcome.

  • For Lowest Material Cost: Route 2 (Nitrile Hydrolysis) presents the most cost-effective pathway, primarily due to the lower price of the nitrile starting material. This route is highly attractive for large-scale industrial production where minimizing raw material costs is a primary driver. However, it requires significant process optimization and stringent safety protocols for handling large quantities of concentrated acid.

  • For Simplicity and "Green" Chemistry: Route 1A (Direct Amidation) is the simplest in terms of the number of reagents and avoids corrosive chlorinating agents. Its major drawbacks are the high energy input and often moderate yields, making it less favorable for efficient synthesis.

For drug development professionals, where purity and reproducibility are paramount, the acyl chloride route (1B) is generally the most logical starting point. For process chemists looking to optimize for industrial-scale production, the economic advantages of the nitrile hydrolysis route (2) warrant a thorough investigation into its optimization and safe scale-up.

References

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